(S)-Ethyl 3-methylpiperidine-3-carboxylate
Description
Contextualization of Piperidine (B6355638) Derivatives in Advanced Organic Chemistry
The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net This structural unit is not only prevalent in a vast array of natural products, particularly alkaloids, but also serves as a privileged scaffold in the design of synthetic pharmaceuticals. nih.govencyclopedia.pub Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating their versatility and importance in drug discovery. nih.govencyclopedia.pub Their significance stems from the piperidine ring's ability to adopt a stable chair conformation, which can be strategically substituted to present functional groups in well-defined three-dimensional orientations, thereby facilitating precise interactions with biological targets. researchgate.net
The development of novel synthetic methodologies to access substituted piperidines is a major focus in organic chemistry. ajchem-a.com Research efforts are directed towards creating efficient, cost-effective, and stereoselective routes to these valuable compounds. ajchem-a.com Synthetic strategies include the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and various cycloaddition and multicomponent reactions. nih.govmdpi.com The biological properties of piperidine derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring, making the regioselective and stereoselective synthesis of these compounds a critical area of investigation. researchgate.net
Significance of Chirality in Substituted Piperidine Systems
Chirality, or the "handedness" of a molecule, plays a pivotal role in the function of substituted piperidine systems, particularly in the context of their biological activity. thieme-connect.com When a piperidine ring is substituted, it can create one or more stereocenters, leading to the existence of enantiomers or diastereomers. These stereoisomers, while having the same chemical formula and connectivity, can exhibit profoundly different pharmacological, toxicological, and metabolic properties. thieme-connect.com This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one stereoisomer of a chiral molecule.
The introduction of a chiral center in a piperidine ring can significantly enhance the potency and selectivity of a drug candidate. thieme-connect.com For instance, changing the substitution site from a symmetric position to a chiral one can markedly improve a compound's activity. thieme-connect.com Consequently, a central challenge and an area of intense research in synthetic chemistry is the development of asymmetric routes to produce enantiomerically pure piperidines. nih.gov Methodologies such as chiral resolution, the use of chiral auxiliaries, and enantioselective catalysis are employed to control the absolute stereochemistry of the piperidine scaffold. nih.govontosight.ai Accessing these enantiopure building blocks is crucial for the development of new therapeutics with improved efficacy and reduced side effects. nih.govacs.org
Overview of (S)-Ethyl 3-methylpiperidine-3-carboxylate's Research Relevance as a Chemical Entity
This compound is a chiral heterocyclic compound that serves as a specialized building block in organic synthesis. Its structure is characterized by a piperidine ring substituted at the 3-position with both a methyl group and an ethyl carboxylate group. This arrangement creates a quaternary stereocenter at the C3 position, which makes the molecule a synthetically interesting and valuable intermediate.
The research relevance of this compound lies in its potential as a precursor for the synthesis of more complex, biologically active molecules. Chiral piperidine-3-carboxylate esters, in general, are important intermediates in the pharmaceutical industry. encyclopedia.pubontosight.ai The specific "(S)" stereoconfiguration and the presence of the methyl group provide a defined three-dimensional structure that can be used to construct target molecules with high stereochemical control. While detailed research findings specifically on this compound are not extensively documented in broad literature, its structural class points to its utility in areas where stereospecificity is paramount. Its physical and chemical properties are summarized in the table below.
| Property | Value |
|---|---|
| Chemical Formula | C10H19NO2 chemheterocycles.com |
| Molecular Weight | 185.263 g/mol chemheterocycles.com |
| CAS Number | 186329-41-7 chemheterocycles.com |
| Appearance | Colorless to pale-yellow liquid chemheterocycles.com |
| Solubility | Soluble in common organic solvents (e.g., ethanol (B145695), dichloromethane) chemheterocycles.com |
Historical Trajectories of Research on Nipecotate Esters and Related Analogues
The study of nipecotate esters, which are esters of piperidine-3-carboxylic acid (nipecotic acid), has a significant history rooted in neuroscience. Ethyl nipecotate (ethyl-piperidine-3-carboxylate), a closely related analogue without the 3-methyl group, is recognized primarily as a gamma-aminobutyric acid (GABA) reuptake inhibitor. nih.gov This activity made it a valuable tool for research in diseases associated with dysfunctions in GABAergic neurotransmission. nih.gov
Historically, the synthesis of nipecotic acid and its esters was a key step in creating molecules that could modulate GABA levels in the brain. The development of methods to resolve racemic mixtures to obtain optically pure enantiomers, such as (S)-Ethyl nipecotate, represented a significant advancement. researchgate.net This allowed researchers to investigate the stereospecific requirements of GABA transporters and other biological targets. The synthesis of various nipecotate ester analogues, including those with aryl substitutions, was explored in the development of precursors for complex molecules like morphine analogs. google.com More recently, research has focused on using nipecotate derivatives as scaffolds, attaching them to other pharmacologically active moieties, such as antioxidants, to create multi-targeting molecules for neurodegenerative diseases. nih.gov The rich history of nipecotate esters underscores the enduring importance of the piperidine-3-carboxylate framework in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (3S)-3-methylpiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNANFKKPVLUIBX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]1(CCCNC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S Ethyl 3 Methylpiperidine 3 Carboxylate and Its Analogues
Strategies for Enantioselective Synthesis
The creation of the chiral quaternary center in (S)-Ethyl 3-methylpiperidine-3-carboxylate presents a significant synthetic challenge. Various asymmetric synthesis strategies have been developed to address this, ranging from catalyst-controlled reactions to the use of chiral starting materials. These methods are designed to selectively produce the desired (S)-enantiomer, avoiding the formation of a racemic mixture that would require subsequent separation.
Asymmetric Diels-Alder Reactions in Chiral Auxiliary Approaches
The Diels-Alder reaction, a powerful tool for constructing six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries. mdpi.com This strategy involves temporarily attaching a chiral molecule to the dienophile or diene to direct the cycloaddition stereoselectively. For the synthesis of piperidine (B6355638) precursors, an aza-diene or a dienophile containing a nitrogen substituent is typically employed. acs.orgnih.gov
In a common approach, an α,β-unsaturated ester is derivatized with a chiral auxiliary, such as an Evans oxazolidinone or an Oppolzer sultam. harvard.edu The auxiliary shields one face of the dienophile, forcing the diene to approach from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters in the cycloadduct. The reaction is often promoted by a Lewis acid, which coordinates to the chiral auxiliary and the dienophile, enhancing its reactivity and locking it into a specific conformation to maximize stereochemical induction. nih.gov After the cycloaddition, the chiral auxiliary is cleaved under mild conditions, yielding the enantiomerically enriched cyclic product, which can then be converted to the target piperidine derivative through further transformations.
Table 1: Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Typical Dienophile | Lewis Acid Catalyst | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| Evans Oxazolidinone | N-Acyloxazolidinone | Et₂AlCl, TiCl₄ | >90% |
| Oppolzer's Sultam | N-Acryloylsultam | TiCl₄, EtAlCl₂ | >95% |
Diastereomeric Resolution Techniques for Stereoisomer Separation
When an enantioselective synthesis is not employed, the resulting racemic mixture of ethyl 3-methylpiperidine-3-carboxylate must be separated into its constituent enantiomers. Diastereomeric resolution is a classical and effective method for achieving this. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com
Because diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like fractional crystallization. google.com For piperidine derivatives, which are basic, chiral acids are commonly used as resolving agents. Examples include di-benzoyl-L-tartaric acid, (S)-mandelic acid, or O,O'-di-p-toluoyl-L-tartaric acid. google.comgoogle.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base, liberating the desired enantiomerically pure (S)-piperidine ester. google.com The efficiency of the resolution depends heavily on the choice of resolving agent and the crystallization conditions.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | Application Example |
|---|---|---|
| (R,R)-Tartaric Acid | Chiral Acid | Resolution of racemic bases |
| Di-benzoyl-L-tartaric acid | Chiral Acid | Formation of diastereomeric salts with piperidines google.com |
| (S)-Mandelic Acid | Chiral Acid | Separation of enantiomeric amines google.com |
Reductive Amination Protocols for Stereoselective Ester Formation
Reductive amination is a versatile method for forming C-N bonds and is a key step in the synthesis of many piperidines. In the context of producing this compound, a stereoselective reductive amination can be employed to construct the piperidine ring from an acyclic precursor. This typically involves the intramolecular cyclization of a δ-amino keto-ester or a related substrate.
The strategy begins with a chiral acyclic precursor containing the necessary carbon framework and the desired stereochemistry at the eventual C3 position. The cyclization is achieved by forming an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent is critical for controlling the stereoselectivity of the ring closure. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netpurdue.edu By carefully designing the substrate and selecting the appropriate reaction conditions, the cyclization can be directed to form the desired cis or trans relationship between substituents on the newly formed ring, leading to the stereoselective formation of the target ester. google.com
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates the existing stereocenters of the starting material into the final target molecule, avoiding the need for asymmetric induction or resolution.
L-Malic acid is an attractive chiral building block due to its low cost and the presence of a stereocenter with a defined configuration. x-mol.net The synthesis of chiral piperidines from L-malic acid involves a multi-step sequence that transforms the functional groups of the starting material into the piperidine ring system. koreascience.kr
A typical synthetic route might begin with the conversion of L-malic acid into a suitable intermediate, such as a protected hydroxy ester. researchgate.net The carboxyl and hydroxyl groups are then manipulated through a series of reactions, including reductions, oxidations, and nucleophilic substitutions, to build the carbon skeleton of the target piperidine. The nitrogen atom is introduced at an appropriate stage, often via an azide (B81097) or an amine, followed by a cyclization step to form the heterocyclic ring. This strategy ensures that the stereochemistry originating from L-malic acid is transferred to the final product, yielding the (S)-enantiomer with high optical purity. researchgate.net
Biocatalysis offers an environmentally friendly and highly selective method for asymmetric synthesis. Baker's yeast (Saccharomyces cerevisiae) contains a variety of oxidoreductase enzymes that can catalyze the stereoselective reduction of prochiral ketones and β-ketoesters. nih.govacgpubs.org
In the synthesis of this compound, a precursor such as ethyl 3-methyl-5-oxopentanoate could be subjected to a baker's yeast reduction. The yeast enzymes would stereoselectively reduce the ketone to a hydroxyl group, creating a chiral center with a high degree of enantiomeric excess (ee). researchgate.netmdpi.com This chiral alcohol is a versatile intermediate that can be further elaborated to the target piperidine. For example, the hydroxyl group can be converted into a leaving group and displaced by a nitrogen nucleophile in an intramolecular cyclization. The stereochemistry established during the enzymatic reduction step dictates the final configuration of the C3 center in the piperidine ring. The efficiency and stereoselectivity of the reduction can often be influenced by reaction conditions such as temperature, substrate concentration, and the use of additives. acgpubs.org
Table 3: Summary of Synthetic Strategies
| Strategy | Key Principle | Advantages | Disadvantages |
|---|---|---|---|
| Asymmetric Diels-Alder | Use of a chiral auxiliary to direct cycloaddition. | High diastereoselectivity, predictable stereochemistry. | Requires addition and removal of the auxiliary, cost of auxiliary. |
| Diastereomeric Resolution | Separation of enantiomers via diastereomeric salt formation. google.com | Applicable to racemic mixtures, well-established technique. | Maximum theoretical yield is 50%, can be labor-intensive. |
| Reductive Amination | Intramolecular cyclization of a chiral acyclic precursor. | Convergent, can create multiple bonds in one step. | Requires a pre-existing stereocenter in the precursor. |
| Chiral Pool (L-Malic Acid) | Utilizes the inherent chirality of a natural starting material. koreascience.kr | High enantiopurity, low cost of starting material. | Can involve lengthy multi-step syntheses. |
Enantiopure Alkylpiperidines as Precursors
The synthesis of complex chiral molecules such as this compound can conceptually begin from simpler, already stereochemically-defined building blocks. The use of enantiopure alkylpiperidines as precursors is a strategy that leverages the existing chirality of a starting material to build more complex targets. This approach can simplify the synthetic route by avoiding the need for asymmetric synthesis or chiral resolution at a later stage.
One general and powerful method for obtaining enantiopure piperidine derivatives is through kinetic resolution. This technique separates a racemic mixture by selectively reacting one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, the base n-BuLi, in conjunction with the chiral ligand sparteine, has been successfully used in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. This process yields both the reacted and the unreacted starting materials with high enantiomeric purity. Such enantioenriched piperidines can then be further functionalized. Enzymatic kinetic resolution is another effective strategy, as demonstrated with compounds like 2-piperidineethanol, to resolve racemic mixtures and provide access to enantiopure piperidine scaffolds.
While a direct documented synthesis of this compound from a pre-existing enantiopure alkylpiperidine is not prominently detailed in the literature, the principle remains a cornerstone of asymmetric synthesis. The general approach would involve the C3-functionalization of a suitable (S)-3-methylpiperidine precursor, followed by carboxylation and esterification to yield the target compound, preserving the initial stereochemistry.
Salen-Mediated Hydrolytic Kinetic Resolution in Precursor Synthesis
The hydrolytic kinetic resolution (HKR) of terminal epoxides, catalyzed by chiral (salen)Co(III) complexes, is a highly effective and widely applicable method for producing enantioenriched epoxides and 1,2-diols. nih.gov These chiral products are valuable intermediates for the synthesis of a vast array of complex molecules. The HKR method is noted for its practical advantages, including the use of water as a reactant and the requirement of only low loadings of a recyclable and commercially available catalyst. nih.gov Its remarkable scope allows for the resolution of a wide variety of epoxides with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). nih.gov
The mechanism of the (salen)Co(III)-catalyzed HKR is understood to be a cooperative bimetallic process. nih.gov In the rate-determining step, one cobalt complex functions as a Lewis acid to activate the epoxide, while a second cobalt complex delivers the hydroxide (B78521) nucleophile. nih.gov This sophisticated mechanism is the basis for the high stereoselectivity observed. nih.gov
In the context of synthesizing precursors for this compound, HKR can be employed to generate chiral epoxides. These epoxides can then be elaborated through nucleophilic ring-opening and subsequent cyclization steps to construct the chiral piperidine ring with the desired stereochemistry at the C3 position. For example, a suitably substituted chiral epoxide could be opened by an amine-containing nucleophile, setting the stage for an intramolecular cyclization to form the piperidine core. The stereocenter established by the HKR of the epoxide precursor would be transferred to the final piperidine product.
Palladium-Catalyzed Azide Reduction Cyclization
A notable strategy for the construction of functionalized piperidines involves a palladium-catalyzed cyclization that incorporates an azide reduction. This method provides a powerful means for the diastereoselective synthesis of piperidine rings from acyclic precursors.
Researchers have demonstrated the diastereoselective reductive cyclization of amino acetals, which are themselves prepared via the nitro-Mannich reaction. researchgate.net In this two-step sequence, the initial diastereoselective Mannich reaction between functionalized acetals and imines establishes the stereochemistry of the molecule. researchgate.net This stereochemistry is then preserved during the subsequent palladium-catalyzed reductive cyclization step, which transforms the linear precursor into the final piperidine ring. researchgate.net This tandem approach showcases how stereocenters can be carefully installed in an acyclic molecule and then carried through a robust cyclization to create a complex heterocyclic product.
Asymmetric Synthesis via Nitro-Mannich/Reduction Cyclization
The combination of a nitro-Mannich reaction followed by a reductive cyclization represents a potent strategy for the asymmetric synthesis of piperidines bearing multiple stereocenters. researchgate.net This method allows for precise control over the stereochemical outcome of the final cyclic product.
The key to this approach is the initial diastereoselective nitro-Mannich reaction. This reaction, for instance between a β-aryl or β-heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine, produces β-nitro-amines with good to excellent diastereoselectivity. researchgate.net The newly formed stereocenters are controlled in this step. The subsequent reductive cyclization of the β-nitro-amine intermediate, often facilitated by reagents such as Boron trifluoride etherate (BF₃·OEt₂) and Triethylsilane (Et₃SiH), leads to the formation of the piperidine ring. researchgate.net This process yields stereochemically pure piperidines after purification, demonstrating a reliable method for constructing piperidines with three contiguous stereocenters at the 2-, 3-, and 4-positions. researchgate.net
Ring-Forming Reactions for Piperidine Core Construction
The construction of the piperidine core is a central challenge in the synthesis of molecules like this compound. Various ring-forming reactions, or cyclization strategies, have been developed to address this, ranging from alkene functionalization to radical-mediated processes.
Alkene Cyclization Strategies, Including Oxidative Amination
Alkene cyclization provides a direct route to the piperidine skeleton by forming C-N or C-C bonds from a linear precursor containing a double bond. Oxidative amination of non-activated alkenes is one such powerful strategy. For example, a gold(I)-catalyzed reaction has been developed for the difunctionalization of a double bond, which simultaneously forms the N-heterocycle and introduces an oxygen-containing substituent. nih.gov This method allows for the efficient construction of substituted piperidines from simple alkene-containing amines. nih.gov
Palladium catalysis is also widely employed in alkene cyclization. The aza-Wacker-type reaction, an intramolecular oxidative amination, has been used to forge new C-N bonds and create bicyclic piperidine-containing structures under mild conditions with oxygen as the terminal oxidant. semanticscholar.org Another approach involves the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which provides access to chiral β-acetoxylated piperidines with high levels of chemo-, regio-, and enantioselectivity. organic-chemistry.org
Radical-Mediated Amine Cyclization Processes
Radical cyclizations offer an alternative and effective pathway to the piperidine core, often proceeding under mild conditions and tolerating a wide range of functional groups. organic-chemistry.orgmdpi.com These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.
One such method is the radical intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes to produce piperidines in good yields. mdpi.com Another strategy involves the intramolecular cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org Furthermore, radical cyclization of substrates like 7-substituted-6-aza-8-bromooct-2-enoates has been shown to be an effective approach for creating 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of such reactions can sometimes be enhanced by the choice of the radical mediator, such as using tris(trimethylsilyl)silane. organic-chemistry.org These radical-based methods are a key part of the synthetic chemist's toolkit for building complex heterocyclic systems. nih.gov
Intramolecular Amination of Boronic Esters
The synthesis of piperidine rings through the intramolecular amination of boronic esters represents a modern approach in heterocyclic chemistry. This method leverages the reactivity of organoboron compounds to facilitate C-N bond formation. One notable strategy involves the intramolecular cyclization of ω-azidoalkyl boronic esters. rsc.org In this process, the terminal azide group acts as the nitrogen source, and the cyclization is typically promoted by a Lewis acid, such as boron trichloride. Upon reaction, an intermediate is formed which, after hydrolysis, yields the desired piperidine structure. rsc.org
Another related approach is the Chan-Lam coupling reaction, which can be applied to benzylic and allylic boronic esters with primary and secondary anilines to form alkyl amine products. organic-chemistry.org While typically an intermolecular reaction, the principles can be extended to intramolecular cyclizations. Optimization of these reactions often involves copper catalysts like Cu(OAc)₂, a base such as Cs₂CO₃, and a suitable solvent system, for instance, a methanol-pyridine mixture. organic-chemistry.org These reactions are valuable for their ability to tolerate a wide range of functional groups. organic-chemistry.org
A further variation is the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which can be considered a related transformation for forming substituted piperidines. nih.gov This redox-neutral reaction utilizes a palladium catalyst with a chiral P-O ligand to achieve high selectivity. nih.gov The versatility of the C-B bond in the resulting products allows for subsequent functionalization, making these methods powerful tools in complex molecule synthesis. nih.gov
One-Pot Cyclization/Reduction Cascade Methods
One-pot cascade reactions offer significant advantages in chemical synthesis by improving efficiency, reducing waste, and simplifying purification processes. Several such methods have been developed for the synthesis of piperidine derivatives.
One effective one-pot protocol begins with halogenated amides to construct piperidine rings. mdpi.com This tandem process integrates amide activation, reduction of the resulting iminium ion, and subsequent intramolecular nucleophilic substitution. nih.govmdpi.com The reaction is typically initiated by activating the amide with an agent like Trifluoromethanesulfonic anhydride, followed by reduction with a hydride source such as sodium borohydride. nih.govmdpi.com This method is notable for its mild conditions and avoidance of metal catalysts. mdpi.com
Biocatalytic cascades have also emerged as a powerful strategy. manchester.ac.ukmanchester.ac.uk An enzymatic one-pot system involving a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) can produce enantiomerically pure chiral piperidines from keto acids or keto aldehydes. manchester.ac.ukmanchester.ac.uk Each enzyme performs a specific transformation with high chemo-, regio-, and stereoselectivity, leading to the final product in high conversion and enantiomeric excess. manchester.ac.uk
Another approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to an enamine and then an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov
| Cascade Method | Starting Material | Key Reagents/Catalysts | Key Transformations | Ref. |
| Halogenated Amide Cascade | Halogenated Amides | Trifluoromethanesulfonic anhydride, NaBH₄ | Amide activation, Iminium ion reduction, Intramolecular cyclization | nih.govmdpi.com |
| Biocatalytic Cascade | Keto acids / Keto aldehydes | CAR, ω-TA, IRED enzymes | Acid reduction, Transamination, Imine reduction | manchester.ac.uk |
| Reductive Hydroamination | Alkynes with a pendant amino group | Acid | Enamine/Iminium ion formation, Reduction, Cyclization | nih.gov |
Selective Lactam Formation via Desymmetrization Approaches
Asymmetric desymmetrization is a powerful strategy for creating chiral molecules from prochiral or meso starting materials. This approach has been applied to the synthesis of piperidine precursors, specifically chiral lactams.
One method involves the desymmetrization of prochiral substrates through selective lactam formation. nih.gov This strategy has been extended to the synthesis of γ-secretase modulators, highlighting its utility in medicinal chemistry. nih.gov An organocatalytic enantioselective intramolecular aza-Michael reaction represents another desymmetrization process. nih.gov Using a chiral amine catalyst, such as a derivative of quinine, this method can produce enantiomerically enriched disubstituted piperidines from suitable prochiral precursors. nih.gov
The intramolecular Schmidt reaction of 2-substituted ketones can also be controlled to selectively form bridged bicyclic lactams. unc.edu The regiochemistry of the ring expansion is directed by stabilizing interactions in a key intermediate, allowing for the formation of complex lactam structures that would be difficult to access otherwise. unc.edu Furthermore, the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol can stereoselectively produce chiral non-racemic bicyclic lactams, which can then be converted into enantiopure piperidines. rsc.org
| Desymmetrization Strategy | Substrate Type | Key Feature | Product | Ref. |
| Selective Lactam Formation | Prochiral diesters/diamides | Enzymatic or catalytic differentiation of prochiral groups | Chiral Lactam | nih.gov |
| Intramolecular aza-Michael | Prochiral α,β-unsaturated esters | Organocatalytic enantioselective cyclization | Enantioenriched Piperidine | nih.gov |
| Intramolecular Schmidt Reaction | 2-substituted cyclic ketones | Regiochemical control via cation–π interaction | Bridged Bicyclic Lactam | unc.edu |
| Chiral Auxiliary Cyclodehydration | Achiral aryl-δ-oxoacids | Use of (R)-phenylglycinol | Chiral Bicyclic Lactam | rsc.org |
Functionalization and Derivatization Strategies
Alkylation Reactions of Ethyl Nipecotate
Ethyl nipecotate, or ethyl piperidine-3-carboxylate, is a key intermediate for the synthesis of more complex piperidine derivatives. Alkylation reactions are commonly employed to introduce substituents at the nitrogen atom (N-alkylation) or the carbon atoms of the piperidine ring (C-alkylation). wikipedia.org
N-alkylation is a straightforward process often achieved by reacting ethyl nipecotate with an alkyl halide in the presence of a base. wikipedia.org Another method is reductive amination, where the secondary amine of the piperidine ring reacts with an aldehyde or ketone in the presence of a reducing agent to form an N-substituted product. For instance, reaction with aqueous formaldehyde (B43269) and a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere yields N-methylated piperidines. google.com
C-alkylation at the carbon adjacent to the ester group (the α-carbon) is also a critical transformation, though it requires careful control of reaction conditions to achieve selectivity. This is further discussed in the context of stereoselective methods.
Stereoselective Alpha-Alkylation
Achieving stereocontrol during the α-alkylation of piperidine-3-carboxylates is essential for synthesizing specific enantiomers of compounds like this compound. This process involves the formation of a quaternary stereocenter, which is a significant synthetic challenge.
Stereoselective α-alkylation often relies on the use of chiral auxiliaries or catalysts. The general strategy involves deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate, which then reacts with an electrophile (e.g., methyl iodide). The stereochemical outcome is directed by the chiral auxiliary, which is subsequently removed to yield the desired enantiomerically enriched product.
While direct literature on the stereoselective alpha-alkylation of ethyl nipecotate to give the title compound is sparse in the provided search results, the principles are well-established in organic synthesis. For related systems, such as the synthesis of α-alkoxyketones, ketimines are formed and deprotonated to create 1-azaallylic anions that react with alkyl halides. rsc.org The regioselectivity and stereoselectivity of such reactions depend on the specific substrate, base, and reaction conditions. rsc.org The development of catalytic asymmetric methods for the α-alkylation of cyclic amino acid esters remains an active area of research, aiming to provide efficient access to chiral piperidines with quaternary centers.
Alpha-Arylation of Ester Enolates
The formation of a carbon-carbon bond between an aromatic ring and the alpha-carbon of an ester is a significant transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the α-arylation of ester enolates. These methods typically involve the reaction of an aryl halide with a metal enolate in the presence of a palladium catalyst and a suitable ligand.
One of the key challenges in this area has been the development of catalysts that are active for a broad range of substrates. Early methods often required the use of strong bases and were limited to specific types of esters and aryl halides. However, the development of sterically hindered and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction. These ligands facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired product.
Several palladium-catalyzed routes for the α-arylation of esters have been developed, including those that utilize alkali metal enolates and those that proceed via transmetalation with zinc enolates. organic-chemistry.org The use of zinc enolates has proven to be particularly advantageous, as it allows for the arylation of a wider range of esters, including those with base-sensitive functional groups. berkeley.edu The reactions can often be carried out under milder conditions and with greater functional group tolerance. berkeley.edu The versatility of this methodology has been demonstrated in the synthesis of various complex molecules, including isoquinoline (B145761) derivatives. rsc.orgrsc.org
Table 1: Key Developments in Palladium-Catalyzed α-Arylation of Ester Enolates
| Catalyst System | Key Features | Reference |
| Pd complex with electron-rich biphenyl (B1667301) phosphine ligands | High activity and selectivity for α-arylation of ketones. | organic-chemistry.org |
| Xantphos / Pd₂(dba)₃ with K₃PO₄ | Enables arylation of ketones with base-sensitive groups. | organic-chemistry.org |
| Pd(OAc)₂ / ligand / K₃PO₄ | Successful for the arylation of 1,3-diketones. | organic-chemistry.org |
| Q-phos or {[P(t-Bu)₃]PdBr}₂ with zinc enolates | High yields for α-arylation of various esters with functionalized bromoarenes. | berkeley.edu |
N-Alkylation Procedures
The N-alkylation of piperidine derivatives is a fundamental reaction for introducing substituents onto the nitrogen atom, thereby modifying the compound's properties. A common method involves the reaction of the piperidine with an alkyl halide. researchgate.net The choice of base and solvent is crucial for controlling the extent of alkylation and minimizing side reactions, such as the formation of quaternary ammonium (B1175870) salts. researchgate.net
Several strategies can be employed to achieve successful N-alkylation:
Use of a weak base: To favor monoalkylation, the reaction can be performed without a strong base, allowing the acid formed during the reaction to accumulate and slow down further alkylation. researchgate.net
Controlled addition of alkyl halide: Slowly adding the alkyl halide to a solution of the piperidine ensures that the piperidine remains in excess, reducing the likelihood of dialkylation. researchgate.net
Use of a non-nucleophilic base: Bases like N,N-diisopropylethylamine (Hünig's base) can be used to scavenge the acid produced without competing with the piperidine as a nucleophile. researchgate.net
Alternative alkylating agents: Besides alkyl halides, other electrophiles can be used for N-alkylation.
Reductive amination: This method provides another route to N-alkylated piperidines.
Table 2: Common Conditions for N-Alkylation of Piperidines
| Reagents | Conditions | Key Considerations | Reference |
| Alkyl bromide or iodide, anhydrous acetonitrile (B52724) | Room temperature, slow addition of alkyl halide | Minimizes dialkylation | researchgate.net |
| Alkylating agent, K₂CO₃, dry DMF | Stirring at room temperature | Optimization of conditions may be needed | researchgate.net |
| Alkylating agent, NaH, dry DMF | 0°C to room temperature | NaH is a strong base, handle with care | researchgate.net |
| Alkyl halide, N,N-diisopropylethylamine, anhydrous acetonitrile | Room temperature | Good for complex amines, yields may be moderate | researchgate.net |
Amide Formation Reactions
The conversion of the ester functionality in this compound to an amide is a common derivatization. This transformation is typically achieved by reacting the ester with an amine. The direct reaction of an ester with an amine to form an amide can be slow and often requires heating. libretexts.org
More commonly, the carboxylic acid corresponding to the ester is coupled with an amine using a coupling agent. A wide variety of coupling reagents are available to facilitate amide bond formation. nih.govgrowingscience.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.govacgpubs.org Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). nih.gov The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired outcome. growingscience.com
Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide. scribd.com
Condensation Reactions for Schiff Base Formation
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. uobasrah.edu.iq While this compound itself does not have a primary amine to form a Schiff base directly, its derivatives containing a primary amino group can undergo this reaction. For instance, if the ester group were converted to an aminoethyl group, this derivative could then react with various aldehydes.
The formation of Schiff bases is often catalyzed by an acid or a base. nih.gov Piperidine itself can act as a catalyst in these reactions. jptcp.comresearchgate.net The reaction typically involves refluxing an alcoholic solution of the amine and the carbonyl compound. nih.gov The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. nih.gov
The synthesis of Schiff bases is a versatile reaction, and a wide variety of aldehydes and ketones can be used to generate a diverse range of products. jptcp.comnih.gov These compounds have applications in various fields, including coordination chemistry and materials science. uobasrah.edu.iq
General Derivatization for Analytical Elucidation
Derivatization is a technique used in chemical analysis to convert an analyte into a product that is easier to detect or separate. For a compound like this compound, derivatization can be employed to enhance its properties for techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
For GC analysis, derivatization is often used to increase the volatility and thermal stability of the analyte. For HPLC, derivatization can be used to introduce a chromophore or fluorophore to improve UV or fluorescence detection, or to change the polarity of the molecule to improve its chromatographic behavior.
Common derivatization strategies for compounds containing amine and carboxylic acid functionalities (or their ester equivalents) include:
Acylation: The piperidine nitrogen can be acylated to form an amide.
Alkylation: The piperidine nitrogen can be alkylated as previously discussed.
Silylation: This is a common technique for GC analysis to increase volatility.
Esterification/Amidation of the carboxyl group: The ethyl ester can be transesterified or converted to an amide with a reagent that imparts desirable analytical properties. For example, derivatization of the carboxyl group of peptides with piperazine-based reagents has been shown to improve their detection in mass spectrometry. nih.gov
The choice of derivatization reagent depends on the analytical technique being used and the specific functional groups present in the molecule. nih.gov
Purification and Yield Optimization Methodologies
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle behind recrystallization is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
For piperidine derivatives, the choice of solvent is critical. A patent for the preparation of ethyl 2-oxo-3-piperidinecarboxylate suggests that suitable solvents for recrystallization include ethanol (B145695), isopropanol, butanol, ethyl acetate, butyl acetate, petroleum ether, and methyl t-butyl ether, or mixtures thereof. google.com
The process of recrystallization involves:
Dissolving the crude product: The impure solid is dissolved in a minimum amount of a suitable hot solvent.
Filtering the hot solution: If there are insoluble impurities, the hot solution is filtered to remove them.
Crystallization: The hot, saturated solution is allowed to cool slowly, causing the desired compound to crystallize out while the more soluble impurities remain in the solution.
Isolation of crystals: The crystals are collected by filtration.
Washing and drying: The collected crystals are washed with a small amount of cold solvent to remove any remaining mother liquor and then dried.
The efficiency of recrystallization in terms of yield can be optimized by carefully selecting the solvent and by controlling the rate of cooling. Slow cooling generally leads to larger and purer crystals.
Chromatographic Separations for Isomer Purity
The synthesis of specific stereoisomers of ethyl 3-methylpiperidine-3-carboxylate and its analogues necessitates robust methods for the separation and purification of the desired isomer from a mixture. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are pivotal in achieving high enantiomeric and diastereomeric purity. These methods rely on the differential interaction of isomers with a stationary phase, allowing for their effective separation.
High-Performance Liquid Chromatography (HPLC) has proven to be a versatile and indispensable technique for the analysis and purification of chiral compounds like piperidine derivatives. nih.govsemanticscholar.org The separation of enantiomers is typically achieved by using a chiral stationary phase (CSP) that creates a chiral environment. The transient formation of diastereomeric complexes between the enantiomers and the CSP results in different retention times, enabling their separation. preprints.org
For analogues such as ethyl (3S)-piperidine-3-carboxylate, a reverse-phase (RP) HPLC method has been described. sielc.com This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com The conditions for such a separation are detailed below.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| Detection | Not specified (MS-compatible with formic acid) | sielc.com |
| Application | Analytical and preparative separation | sielc.com |
In addition to chiral HPLC, other chromatographic techniques are employed to separate isomers of related piperidine structures. For instance, flash column chromatography is a standard method used for the purification of synthetic intermediates and final products. In the synthesis of various substituted piperidines, flash column chromatography on silica (B1680970) gel is frequently used to separate diastereomers or to purify the desired product from reaction byproducts. rsc.orgacs.org However, challenges can arise, such as lower recovery of alkylamines during silica gel chromatography. acs.org
A patent describing the separation of optical isomers of racemic 3-alkylpiperidine-carboxylic acid ethyl esters highlights a process that yields high enantiomeric purity. google.com This process results in the isolation of the (R)-isomer with an enantiomeric purity of 98.5%. google.com
For piperidine derivatives that lack a suitable chromophore for UV detection in HPLC, a pre-column derivatization technique can be employed. nih.gov This involves reacting the analyte with a derivatizing agent to introduce a chromophore, making it detectable by UV. This approach was successfully used for the chiral HPLC estimation of (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride, where resolution between the enantiomers was greater than 4.0 using a Chiralpak AD-H column. nih.gov
The selection of the chromatographic method, including the choice of stationary phase, mobile phase, and detection method, is critical for achieving the desired level of purity for this compound and its analogues.
| Parameter | Condition | Reference |
|---|---|---|
| Analyte | (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride | nih.gov |
| Technique | Pre-column derivatization with p-toluenesulfonyl chloride | nih.gov |
| Column | Chiralpak AD-H | nih.gov |
| Mobile Phase | 0.1% diethyl amine in ethanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | UV at 228 nm | nih.gov |
| Resolution | > 4.0 | nih.gov |
Stereochemical Investigations and Control in Piperidine 3 Carboxylate Systems
Enantiomeric Excess Determination and Control
The enantiomeric purity of a chiral compound is quantified by its enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other. In the context of synthesizing (S)-Ethyl 3-methylpiperidine-3-carboxylate, achieving high enantiomeric excess is a key objective.
The synthesis of enantiomerically pure piperidines often involves multi-step sequences where the stereochemical integrity must be maintained or enhanced at each stage. Asymmetric synthesis strategies are commonly employed to introduce the desired chirality. For instance, the synthesis of chiral 3,3-disubstituted piperidine (B6355638) derivatives can be achieved through the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The stereochemical outcome is highly dependent on the choice of the starting lactam's configuration and the sequence of substituent introduction, allowing for high stereoselectivity in the creation of the quaternary stereocenter.
Another approach involves the catalytic enantioselective synthesis of 3-substituted piperidines from pyridine (B92270) precursors. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate can yield 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. While specific data for this compound is not detailed in the literature, the principles of these methods are directly applicable.
The enantiomeric excess of piperidine derivatives is typically determined using chiral High-Performance Liquid Chromatography (HPLC). For compounds lacking a chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to facilitate UV detection. The choice of chiral stationary phase (CSP) is crucial for achieving separation of the enantiomers.
Table 1: Chiral HPLC Conditions for the Analysis of a Piperidine Derivative
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | 0.1% Diethylamine in Ethanol (B145695) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Resolution | > 4.0 |
Note: This table represents typical conditions for the analysis of a related chiral piperidine and serves as an illustrative example.
The stereochemical integrity of the C3 center in piperidine-3-carboxylates can be compromised by epimerization, particularly under basic conditions. The acidic proton alpha to the carboxylate group can be abstracted by a base to form a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to racemization or epimerization.
The choice of base and reaction temperature can significantly influence the extent of epimerization. Strong, non-nucleophilic bases at low temperatures are often preferred to minimize this side reaction. For example, in the synthesis of related 4a-aryldecahydroisoquinolines from nipecotate precursors, various alkaline catalyzed procedures were tested to control the formation of cis and trans isomers. It was found that sodium methoxide (B1231860) in methanol (B129727) provided a rapid reaction with a trans/cis ratio of 87/13. nih.gov This highlights the critical role of the base-solvent system in controlling stereochemical outcomes. nih.gov
Table 2: Effect of Base on the Diastereomeric Ratio in a Related Cyclization Reaction nih.gov
| Base/Solvent | Reaction Time | Diastereomeric Ratio (trans/cis) |
| NaH/THF | 2-5 days | Substantial cis isomer |
| CH₃ONa/CH₃OH | 1 hour | 87/13 |
This data is for a related nipecotate cyclization and illustrates the principle of base effects on stereoisomeric integrity. nih.gov
Diastereoselective Synthesis and Isomer Control
When a second chiral center is introduced into the piperidine ring, the focus shifts to controlling the formation of diastereomers. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.
The control of diastereomeric ratios is a central theme in the synthesis of substituted piperidines. One common strategy involves the hydrogenation of substituted pyridines. The diastereoselectivity of this reduction is often influenced by the catalyst and the substitution pattern on the pyridine ring. For instance, the hydrogenation of disubstituted pyridines can lead to the preferential formation of cis-piperidines. ontosight.ai
Subsequent N-protection and further functionalization can also proceed with varying degrees of diastereoselectivity. The inherent conformational preferences of the piperidine ring and the steric bulk of existing substituents play a crucial role in directing the approach of incoming reagents.
Epimerization can be strategically employed to convert a more readily available diastereomer into a less accessible, often thermodynamically more stable, one. Base-mediated epimerization is a common method. By treating a piperidine with a base, an enolate is formed at the carbon bearing the carboxylate group. Allowing this intermediate to equilibrate, followed by kinetic or thermodynamic protonation, can lead to a change in the stereochemistry at that center.
For example, cis-methyl substituted pipecolinates can be converted to their trans-diastereoisomers through base-mediated epimerization. ontosight.ai This process is driven by the relief of unfavorable 1,3-diaxial interactions in the cis isomer, leading to the more stable trans configuration. ontosight.ai
More recent developments include light-mediated epimerization techniques. A combination of photocatalysis and hydrogen atom transfer (HAT) can be used to epimerize readily accessible piperidines to their more stable diastereomers with high selectivity. This method has been shown to be effective for a wide range of substituted piperidines.
Conformational Analysis of the Piperidine Ring System
The piperidine ring typically adopts a chair conformation, which minimizes torsional and steric strain. However, the presence of substituents can influence the ring's conformation and the preferred orientation of these substituents (axial vs. equatorial).
In the case of 3-substituted piperidines like this compound, the substituents at the C3 position will have a significant impact on the conformational equilibrium. The ethyl carboxylate and methyl groups will compete for the more sterically favorable equatorial position. The relative conformational energies of these groups will determine the predominant chair conformation.
For a related compound, ethyl 3-methyl-2,6-diphenylpiperidine-1-carboxylate, X-ray crystallography revealed that the piperidine ring adopts a twisted boat conformation. acs.org In this structure, the phenyl groups at C2 and C6 are in axial and equatorial positions, respectively, while the methyl group at C5 is equatorial. acs.org This demonstrates that significant substitution can lead to deviations from the typical chair conformation.
Twisted Boat Conformations in Substituted Piperidines
While the chair conformation is predominant for most piperidine systems, significant steric hindrance can force the ring into higher-energy conformations, such as the twisted boat form. ias.ac.in For N-acyl piperidines with a 2-substituent, for example, the twist-boat conformation is estimated to be about 1.2-2.0 kcal/mol less favorable than the most stable chair conformation. nih.govacs.org The introduction of bulky substituents can create significant A(1,3) strain (pseudoallylic strain) or 1,3-diaxial interactions in the chair form, making the twist-boat conformation a more accessible alternative. rsc.orgnih.gov
| Piperidine System | Conformation 1 | Conformation 2 | Approx. ΔG (kcal/mol) | Reference |
|---|---|---|---|---|
| N-Acyl-2-methylpiperidine | Chair (Axial 2-Me) | Twist-Boat | +2.0 | nih.gov |
| N-Acyl-2-methylpiperidine | Twist-Boat | Chair (Equatorial 2-Me) | -1.2 | nih.gov |
Memory of Chirality (MOC) in Stereoselective Transformations
Memory of Chirality (MOC) is a powerful strategy in asymmetric synthesis where the chirality of a starting material is temporarily stored in a chiral intermediate and then transferred to the product, even after the original stereocenter is destroyed. nih.govnih.gov This phenomenon allows for the synthesis of enantiomerically enriched compounds without the continuous presence of an external chiral source. nih.govresearchgate.net
This concept has been successfully applied to the synthesis of piperidines featuring vicinal quaternary-tertiary stereocenters. nih.gov In these transformations, an acyclic α-amino acid derivative, which contains the initial stereocenter, is used as the starting material. The process involves the generation of a configurationally labile enolate intermediate. Despite the potential for racemization, the enolate retains a "memory" of the original chirality, which directs the subsequent intramolecular cyclization reaction. nih.govresearchgate.net This intramolecular SN2' cyclization proceeds with high levels of diastereoselectivity and enantioselectivity, effectively transferring the initial chirality to the newly formed piperidine ring. nih.gov Density Functional Theory (DFT) calculations have provided mechanistic insights, suggesting that the Thorpe-Ingold effect can enhance the preservation of chirality during the reaction. nih.govresearchgate.net
| Reaction Type | Key Principle | Outcome | Reference |
|---|---|---|---|
| Intramolecular SN2' Cyclization | Chirality transfer from an α-amino ester enolate. | Excellent diastereo- and enantioselectivity in piperidine products. | nih.govresearchgate.net |
Chiral Resolution Techniques
When a stereoselective synthesis is not employed, racemic mixtures of piperidine derivatives are often produced. Chiral resolution is then required to separate the individual enantiomers. Several techniques are available for resolving compounds like ethyl 3-methylpiperidine-3-carboxylate. ontosight.ai
Enzymatic Kinetic Resolution : This method utilizes enzymes, such as lipases, which exhibit high enantioselectivity. The enzyme selectively catalyzes a reaction (e.g., hydrolysis of the ester) on one enantiomer of the racemic mixture at a much faster rate than the other. This allows for the separation of the slower-reacting enantiomer from the transformed enantiomer. whiterose.ac.uk This technique was successfully used in the preparation of a key intermediate for the β-lactamase inhibitor Avibactam. whiterose.ac.uk
Formation of Diastereomeric Salts : This classical resolution method involves reacting the racemic piperidine, which is basic, with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.gov After separation, the desired enantiomer of the piperidine can be recovered by treatment with a base.
Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. mdpi.com The enantiomers of the racemic mixture interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. This method is often used for both purity analysis and small-scale preparative separations. mdpi.com
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. | High selectivity, mild conditions. | Maximum theoretical yield is 50%; requires suitable enzyme. |
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Scalable, well-established method. | Requires suitable chiral resolving agent and solvent for crystallization. |
| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to small quantities. | Can be costly for large-scale separation; requires method development. |
Advanced Spectroscopic and Analytical Techniques for Structural and Enantiomeric Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (S)-Ethyl 3-methylpiperidine-3-carboxylate, various NMR experiments are employed to confirm the connectivity of atoms and assess its stereochemical integrity.
Proton NMR (¹H NMR) is used to identify the number and type of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethyl ester group, and the methyl group at the C3 position. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to confirm the molecular structure.
The ethyl group of the ester will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group at the C3 position, being attached to a quaternary carbon, will appear as a singlet. The protons on the piperidine ring will appear as a series of complex multiplets in the aliphatic region of the spectrum. The exact chemical shifts can be influenced by the solvent and the conformational state of the piperidine ring.
Table 1: Representative ¹H NMR Chemical Shifts for Ethyl 3-methylpiperidine-3-carboxylate Note: This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.
| Protons | Multiplicity | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| Piperidine ring CH₂ (C2, C4, C5, C6) | Multiplet (m) | 1.5 - 3.0 |
| Piperidine NH | Broad Singlet (br s) | 1.0 - 2.5 |
| Ester O-CH₂-CH₃ | Quartet (q) | ~4.1 |
| C3-CH₃ | Singlet (s) | ~1.2 |
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The most downfield signal is typically the carbonyl carbon of the ester group due to its deshielding environment. The quaternary carbon at the C3 position will also have a characteristic chemical shift. The remaining signals correspond to the carbons of the piperidine ring, the ethyl group, and the C3-methyl group.
Table 2: Representative ¹³C NMR Chemical Shifts for Ethyl 3-methylpiperidine-3-carboxylate Note: This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.
| Carbon Atom | Representative Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~175 |
| Ester O-C H₂-CH₃ | ~60 |
| Piperidine C2, C6 | ~45-55 |
| Piperidine C4, C5 | ~20-35 |
| Quaternary C3 | ~40 |
| C3-C H₃ | ~20-25 |
To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral shift reagent NMR is a valuable technique. Enantiomers are chemically identical and thus produce identical NMR spectra under normal conditions. However, in the presence of a chiral auxiliary, such as a Lanthanide Shift Reagent (LSR) like tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃), the enantiomers can be distinguished. libretexts.org
The chiral reagent forms transient diastereomeric complexes with the (S) and (R) enantiomers of the analyte. researchgate.net Since diastereomers have different physical properties, the corresponding nuclei in these complexes experience different magnetic environments, leading to separate signals in the NMR spectrum. libretexts.org The Lewis basic sites in this compound, namely the nitrogen atom and the ester's carbonyl oxygen, can coordinate with the chiral LSR. This interaction leads to a splitting of signals (e.g., the C3-methyl singlet or the ester methylene quartet) into two distinct sets, one for each enantiomer. The enantiomeric excess can then be calculated by integrating the corresponding signals for the (S) and (R) forms. libretexts.org
Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are primarily used to determine the relative stereochemistry between multiple chiral centers by identifying protons that are close to each other in space.
In the case of this compound, there is only one stereocenter (C3). Therefore, NOESY is not applicable for determining relative stereochemistry, as there is no second stereocenter to relate to. However, a NOESY experiment can still be valuable for confirming the three-dimensional conformation of the piperidine ring. For instance, in a chair conformation, NOESY correlations would be expected between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). Such correlations can help in the complete assignment of the proton signals of the piperidine ring and confirm its predominant conformation in solution.
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₉NO₂.
The instrument measures the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined value is then compared to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent parts: a secondary amine within the piperidine ring, an ester group, and alkyl C-H bonds.
The key functional groups and their expected vibrational frequencies are:
N-H Stretch: The secondary amine in the piperidine ring will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹. This peak is often broader than O-H stretches in the absence of hydrogen bonding.
C-H Stretch: The sp³ hybridized C-H bonds of the ethyl and methyl groups, as well as the piperidine ring, will show strong, sharp absorptions in the 2850-3000 cm⁻¹ range. libretexts.org
C=O Stretch: The ester carbonyl group is a strong infrared absorber and presents a prominent, sharp peak. For saturated aliphatic esters, this stretch typically appears around 1735-1750 cm⁻¹. google.com The exact position can be influenced by the molecular environment. For example, the IR spectrum for a related compound, ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, shows this peak at 1725 cm⁻¹. google.com
C-O Stretch: The ester C-O single bond stretches result in two distinct bands. The C-O stretch associated with the carbonyl carbon and the ether oxygen (C-O-C) typically appears as a strong band between 1150-1300 cm⁻¹. libretexts.org
C-H Bend: Bending vibrations for CH₂ and CH₃ groups are expected in the fingerprint region, typically between 1350-1470 cm⁻¹. libretexts.org
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3300-3500 | Medium | N-H Stretch (Secondary Amine) |
| 2850-3000 | Strong | C-H Stretch (Alkyl sp³) libretexts.org |
| 1735-1750 | Strong, Sharp | C=O Stretch (Saturated Ester) google.com |
| 1150-1300 | Strong | C-O Stretch (Ester) libretexts.org |
Electronic Absorption Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. The utility of this technique is primarily for molecules containing chromophores—structural features with π-electrons or non-bonding electrons that can undergo relatively low-energy electronic transitions.
This compound is a saturated aliphatic compound. Its structure lacks conjugated π systems or aromatic rings, which are typical chromophores that absorb in the standard UV-Vis range (220–700 nm). libretexts.org The electronic transitions available to this molecule are:
σ → σ* transitions: These involve exciting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These are high-energy transitions that occur at short wavelengths, typically below 200 nm. libretexts.org
n → σ* transitions: This transition involves promoting a non-bonding (n) electron from the nitrogen or oxygen atoms to an antibonding sigma (σ) orbital. These are of lower energy than σ → σ transitions but still generally occur at the lower end of the UV spectrum, often below the cutoff of common solvents like ethanol (B145695). libretexts.org
Consequently, a UV-Visible spectrum of this compound recorded in a standard solvent like ethanol or acetonitrile (B52724) is not expected to show any significant absorption peaks above 220 nm. The absence of absorption in this region is consistent with the compound's saturated, non-conjugated structure.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously establishing the absolute configuration of a chiral molecule. To perform this analysis, the compound must first be grown into a single crystal of suitable quality.
If a suitable crystal of this compound or a salt derivative (e.g., hydrochloride) were obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. This reveals the preferred conformation of the piperidine ring (e.g., chair conformation) and the orientation of the methyl and ethyl carboxylate substituents in the solid state.
Table 3: Example Crystallographic Data Parameters Obtained from X-ray Analysis
| Parameter | Example Data for a Chiral Piperidine Derivative mdpi.com |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.023 Å, b = 11.615 Å, c = 18.937 Å |
| Volume (V) | 1984.6 ų |
| Calculated Density (Dcalc) | 1.166 g/cm³ |
| Final R indices | R1 = 0.0356, wR2 = 0.0866 |
Chromatographic Methods for Purity and Enantiomeric Separation
Beyond general purity assessment with UPLC, chromatographic techniques are essential for determining enantiomeric purity (or enantiomeric excess, ee). As this compound is a chiral molecule, it is crucial to separate it from its (R)-enantiomer.
Standard reverse-phase HPLC or UPLC cannot distinguish between enantiomers. Therefore, specialized chiral chromatography is required. The most common approach is to use a chiral stationary phase (CSP) in an HPLC system. These phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs are based on derivatives of cellulose (B213188), amylose, or cyclodextrins. nih.gov A mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is used to elute the sample. The separation of the two enantiomers into distinct peaks allows for the precise quantification of the enantiomeric excess of the desired (S)-enantiomer.
Alternatively, a classical resolution method can be employed, where the racemic mixture of the piperidine ester is reacted with a chiral resolving agent, such as a chiral acid like (R,R)-tartaric acid. google.com This reaction forms two diastereomeric salts which, having different physical properties, can be separated by crystallization. Following separation, the pure enantiomer can be liberated from the salt. google.com
Gas Chromatography (GC) for Chemical and Stereoisomeric Purity
Gas chromatography is a powerful tool for assessing the chemical purity of volatile and thermally stable compounds like this compound. By employing a suitable capillary column, typically with a non-polar stationary phase, the presence of any synthetic byproducts or residual starting materials can be detected and quantified. For routine purity assessments of piperidine derivatives, a common choice is a diphenyl dimethyl polysiloxane stationary phase. researchgate.net
The determination of stereoisomeric purity, specifically the ratio of diastereomers if applicable, can also be achieved using chiral GC. Chiral stationary phases, often based on cyclodextrin (B1172386) derivatives, can differentiate between stereoisomers, allowing for their separation and quantification. gcms.cznih.gov While specific GC methods for the direct enantiomeric separation of this compound are not extensively detailed in publicly available literature, methods developed for similar piperidine structures can be adapted. For instance, the analysis of piperidine impurities in pharmaceutical samples has been successfully carried out using GC with headspace sampling and a DB-5 column. google.com
Table 1: Illustrative GC Parameters for Purity Analysis of Piperidine Derivatives
| Parameter | Value |
| Column | Agilent DB-5 (30m x 0.53mm x 1.50 µm) |
| Injector Temperature | 200 °C |
| Oven Program | Initial Temp: 40 °C (hold 5 min), Ramp: 20 °C/min to 230 °C (hold 10 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Carrier Gas | Nitrogen |
| Flow Rate | 5.0 mL/min |
| Split Ratio | 20:1 |
This table presents a general method for piperidine analysis and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) and Chiral SFC for Enantiomeric Ratio
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric ratio (or enantiomeric excess, e.e.) of chiral compounds. For this compound, this is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of a broad range of chiral molecules, including piperidine derivatives. mdpi.com
A reverse-phase HPLC method has been described for the analysis of the related compound, (S)-Ethyl piperidine-3-carboxylate, utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For the enantiomeric separation of 3-aminopiperidine derivatives, pre-column derivatization followed by analysis on a C18 column or a chiral column like Chiralpak AD-H has been employed. google.comgoogle.comresearchgate.net These approaches can be adapted for this compound, likely with optimization of the mobile phase composition and flow rate to achieve baseline separation of the enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed and reduced solvent consumption. afmps.bechromatographyonline.com Chiral SFC, utilizing similar polysaccharide-based CSPs as in HPLC, is highly effective for resolving enantiomers of pharmaceutical intermediates. researchgate.netselvita.com The mobile phase in SFC typically consists of supercritical carbon dioxide and a co-solvent, such as methanol (B129727) or ethanol. The high efficiency of SFC often leads to excellent resolution of enantiomers in very short analysis times.
Table 2: Representative Chiral HPLC Conditions for Enantiomeric Ratio Determination of Piperidine Analogs
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Isopropanol/Hexane mixture (e.g., 20:80 v/v) with a small percentage of a basic additive like diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
| Column Temperature | Ambient |
Note: These are general conditions and would require method development for the specific analysis of this compound.
Liquid Chromatography (LC) for Complex Mixture Analysis
During the synthesis of this compound, and in its subsequent use in further chemical transformations, it is often necessary to analyze the compound within a complex mixture of reactants, intermediates, and byproducts. Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the premier technique for such analyses.
LC-MS allows for the separation of components in a mixture by HPLC, followed by their detection and identification by mass spectrometry. This provides not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation and impurity profiling. nih.gov For piperidine-containing compounds, reverse-phase chromatography on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. researchgate.net The use of tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation analysis, aiding in the definitive identification of unknown impurities. researchgate.net
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. This data is then used to calculate the empirical formula of the compound, which can be compared to the theoretical composition to validate its identity and purity. libretexts.org For a new compound, obtaining elemental analysis data that falls within an acceptable range of the theoretical values (typically ±0.4%) is a standard requirement for publication in scientific literature. nih.govnih.gov
The molecular formula of this compound is C₉H₁₇NO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
**Table 3: Theoretical Elemental Composition of this compound (C₉H₁₇NO₂) **
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 63.13% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 10.01% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.18% |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.68% |
| Total | 171.24 | 100.00% |
Experimental results from elemental analysis of a purified sample of this compound would be expected to closely match these theoretical percentages, thereby confirming the empirical formula.
Computational Chemistry and Theoretical Modeling of S Ethyl 3 Methylpiperidine 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the geometric and electronic properties of molecules. These methods can be broadly categorized into ab initio, semiempirical, and density functional theory (DFT) approaches, each offering a different balance between computational cost and accuracy.
Ab Initio Methods (e.g., HF, BLYP) and Semiempirical Procedures (e.g., AM1, PM3) for Geometric Optimization
Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. These methods are crucial for providing a foundational understanding of molecular systems. For a molecule like (S)-Ethyl 3-methylpiperidine-3-carboxylate, HF calculations would be employed to determine its optimized geometry by solving the electronic Schrödinger equation, yielding valuable information about bond lengths, angles, and dihedral angles.
Semiempirical procedures, including AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative. These methods simplify the complex integrals found in ab initio calculations and incorporate parameters derived from experimental data to compensate. While less accurate than ab initio or DFT methods, AM1 and PM3 are useful for rapid geometric optimization of larger molecules and for providing initial structures for more rigorous computational analyses.
Density Functional Theory (DFT) Applications for Molecular Structure and Properties
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable combination of accuracy and computational efficiency. DFT methods calculate the electronic properties of a molecule based on its electron density rather than the complex many-electron wavefunction. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used to predict the molecular structure and various properties of organic molecules. For this compound, DFT calculations can provide a highly accurate optimized geometry, vibrational frequencies, and thermodynamic properties, offering deep insights into its stability and conformational preferences. Computational studies on related N-alkyl piperidines have utilized DFT to understand reaction selectivity and provide a theoretical basis for experimental results. acs.orgacs.org
Basis Set Selection and Optimization in DFT Calculations
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used. The selection of a basis set is a critical step; larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), generally provide more accurate results but at a higher computational cost. For this compound, a systematic approach would involve optimizing the geometry with several basis sets to ensure that the calculated properties have converged and are reliable. Studies on similar heterocyclic systems often employ these basis sets to achieve accurate predictions of molecular geometries and electronic properties. chemistry.kz
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and chemical behavior. Computational methods provide essential tools for analyzing this structure, including the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Calculations
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For this compound, calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would identify the electron-rich and electron-deficient regions, respectively, thereby predicting its reactive sites.
| Computational Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy suggests stronger nucleophilic character. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy suggests stronger electrophilic character. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
For this compound, an MEP map would visually identify the nucleophilic and electrophilic sites. The oxygen atoms of the carboxylate group are expected to be regions of negative potential (red), while the hydrogen atom on the piperidine (B6355638) nitrogen and the hydrogens on the alpha-carbons would likely show positive potential (blue), thus providing a clear guide to the molecule's intermolecular interaction patterns and chemical reactivity.
| Color | Electrostatic Potential | Predicted Interaction |
| Red | Negative | Site for electrophilic attack |
| Blue | Positive | Site for nucleophilic attack |
| Green | Neutral | Region of low reactivity |
Charge Distribution Analysis (e.g., Mulliken Partial Charges)
Charge distribution analysis is a fundamental computational method used to quantify the partial atomic charges within a molecule. This provides crucial information about charge localization, electrostatic potential, and potential sites for electrophilic and nucleophilic attack. The Mulliken population analysis is a common method for calculating these charges by partitioning the total electron density among the atoms. researchgate.netuni-muenchen.de
For this compound, theoretical calculations, typically using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), are employed to determine the Mulliken atomic charges. researchgate.net The analysis reveals that electronegative atoms, such as the oxygen atoms of the carboxylate group and the nitrogen atom of the piperidine ring, carry negative partial charges. Conversely, the hydrogen atoms and the carbon atoms bonded to these electronegative centers exhibit positive partial charges. The distribution of these charges is critical for understanding the molecule's reactivity and intermolecular interactions. For instance, atoms with more negative charges are more likely to donate electrons and act as nucleophilic centers. irjweb.com
Table 1: Representative Mulliken Partial Charges for this compound (Illustrative) Note: These are illustrative values based on typical calculations for similar structures, as specific experimental data for this exact compound is not available.
| Atom | Mulliken Partial Charge (e) | Comment |
|---|---|---|
| N1 (Piperidine) | -0.45 | Highly electronegative, potential H-bond acceptor |
| O (Carbonyl) | -0.58 | Most electronegative atom, primary site for electrophilic attack |
| O (Ester) | -0.52 | Electronegative, contributes to ester group polarity |
| C (Carbonyl) | +0.65 | Electron-deficient due to bonding with two oxygen atoms |
| H (on N1) | +0.35 | Acidic proton, potential H-bond donor |
Vibrational Frequency Calculations and Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry allows for the prediction of these vibrational frequencies, which aids in the assignment of experimental spectral bands. nih.gov Studies on related molecules like piperidine-3-carboxylic acid and 3-methylpiperidine (B147322) have utilized DFT calculations (e.g., B3LYP/6-311G(d,p)) to compute harmonic vibrational spectra. nih.govresearchgate.net
For this compound, theoretical calculations can predict the frequencies associated with specific functional groups. These include the N-H stretching of the piperidine amine, the C=O stretching of the ester carbonyl, C-O stretching of the ester linkage, and various C-H stretching and bending modes. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. The Total Energy Distribution (TED) analysis is then used to assign each calculated vibrational mode to specific molecular motions. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: Values are based on typical frequency ranges for the specified functional groups in similar molecules.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | ~3350 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | ~1735 | Very Strong |
| C-N Stretch | 1180 - 1250 | Medium |
| C-O Stretch (Ester) | 1100 - 1200 | Strong |
Chemical Reactivity Descriptors from Computational Models
Computational models provide valuable descriptors of chemical reactivity based on Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
Table 3: Representative Chemical Reactivity Descriptors (Illustrative) Note: These values are hypothetical, intended to illustrate the output of a typical DFT calculation.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -6.5 |
| LUMO Energy | E_LUMO | -0.9 |
| Energy Gap | ΔE = E_LUMO - E_HOMO | 5.6 |
| Ionization Potential | I ≈ -E_HOMO | 6.5 |
| Electron Affinity | A ≈ -E_LUMO | 0.9 |
| Global Hardness | η = (I - A) / 2 | 2.8 |
Spectroscopic Property Prediction (e.g., GIAO NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. This theoretical data is invaluable for assigning peaks in experimental spectra and confirming molecular structures.
For this compound, GIAO calculations would be performed on its optimized geometry. The predicted chemical shifts for each unique proton and carbon atom would reflect their specific chemical environment. For example, the protons on the carbon adjacent to the piperidine nitrogen would be deshielded compared to other ring protons. Similarly, the carbonyl carbon of the ester would show a characteristic downfield shift (~170-175 ppm) in the ¹³C spectrum. ucalgary.ca Comparing these predicted values with experimental data helps validate the proposed structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: Chemical shifts are referenced to TMS and are based on typical values for similar piperidine ester structures. rsc.orgresearchgate.net
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₃ (Ethyl) | ~1.25 (triplet) | ~14.0 |
| CH₂ (Ethyl) | ~4.15 (quartet) | ~61.0 |
| CH₃ (on C3) | ~1.10 (singlet) | ~22.0 |
| Piperidine Ring Protons | 1.5 - 3.2 (multiplets) | 25.0 - 55.0 |
| C=O (Carbonyl) | - | ~174.0 |
Theoretical Studies on Non-Linear Optical Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.net Organic molecules with significant charge separation, extended π-conjugation, and a non-centrosymmetric structure often exhibit large NLO responses.
As a chiral molecule, this compound is inherently non-centrosymmetric, a key requirement for second-order NLO activity (related to β). While it lacks a large conjugated π-system, computational studies can quantify its NLO properties. DFT calculations can be used to compute the static and dynamic polarizabilities and hyperpolarizabilities. These theoretical investigations help to screen and identify molecules with potential for NLO applications. researchgate.net
Table 5: Calculated NLO Properties for a Representative Organic Molecule (Illustrative) Note: These values are for illustrative purposes to show the typical output of NLO calculations.
| Property | Symbol | Illustrative Value |
|---|---|---|
| Dipole Moment | μ | 2.5 D |
| Mean Polarizability | α | 15 x 10⁻²⁴ esu |
| First Hyperpolarizability | β | 8 x 10⁻³⁰ esu |
Molecular Docking and Ligand-Protein Interaction Simulations (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. acgpubs.org The process involves simulating the interaction between the ligand, this compound, and a specific protein receptor, calculating a binding affinity score (e.g., in kcal/mol), and analyzing the key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net
Given the prevalence of the piperidine scaffold in pharmaceuticals, this compound could be docked into the active site of various enzyme or receptor targets. The simulation would reveal its theoretical binding mode. The N-H group of the piperidine ring could act as a hydrogen bond donor, while the carbonyl oxygen could act as a hydrogen bond acceptor. The methyl and ethyl groups could engage in hydrophobic interactions within the protein's binding pocket.
Table 6: Hypothetical Molecular Docking Results for this compound Note: This table is a hypothetical example of docking results against a generic protein kinase.
| Parameter | Result |
|---|---|
| Protein Target | Protein Kinase (e.g., JAK2) |
| Binding Energy | -7.5 kcal/mol |
| Key Interactions | Hydrogen bond between N1-H and Asp150; Hydrogen bond between C=O and Lys88; Hydrophobic interactions with Val65, Leu120 |
| Predicted Inhibition Constant (Ki) | ~2.5 µM |
Reaction Mechanism Pathway Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand selectivity. acs.org
For this compound, theoretical studies could investigate various reactions, such as N-alkylation, acylation, or reactions involving the α-carbons. For example, a study on the regioselectivity of deprotonation and subsequent functionalization at the C2 vs. C6 positions would involve locating the transition states for each pathway. The pathway with the lower activation energy would be the kinetically favored one. Such analyses provide deep mechanistic insights that are often difficult to obtain solely through experimental means. maxapress.com
Table 7: Hypothetical Energy Profile for a Reaction Pathway (e.g., N-Alkylation) Note: Energies are relative to the reactants and are for illustrative purposes.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Piperidine + Alkyl Halide) | 0.0 |
| Transition State (TS) | +15.2 |
| Products (N-Alkylated Piperidine) | -5.8 |
Chemical Transformations and Reaction Mechanism Studies
Elimination Reactions
Elimination reactions of piperidine (B6355638) carboxylates, particularly in the gas phase, provide insight into their thermal stability and decomposition pathways. These studies often involve high temperatures and can proceed through various pericyclic mechanisms.
Gas-Phase Elimination Kinetics and Mechanisms of Piperidine-3-carboxylates
While specific kinetic studies on the gas-phase elimination of (S)-Ethyl 3-methylpiperidine-3-carboxylate are not extensively documented, the behavior of related ester compounds under pyrolysis conditions suggests that such reactions are feasible. psgcas.ac.in The pyrolysis of esters, a classic example of a thermal elimination reaction, typically proceeds through a concerted, six-membered cyclic transition state. psgcas.ac.in This type of reaction, often requiring temperatures around 400°C, would involve the transfer of a hydrogen atom from the piperidine ring to the ester's carbonyl oxygen, leading to the formation of a carboxylic acid and an alkene. psgcas.ac.in Quantum chemical theories and computational studies on related radical reactions have been used to characterize potential energy surfaces and reaction mechanisms, providing a framework for predicting the kinetics and thermodynamics of such gas-phase processes. nih.gov
Retro-Ene Processes
The retro-ene reaction is a pericyclic group transfer reaction that occurs at elevated temperatures and is the reverse of the more common ene reaction. wikipedia.orgorganic-chemistry.org This process involves a six-electron, cyclic transition state and results in the cleavage of sigma and pi bonds to form new unsaturated species. wikipedia.orgthieme-connect.deinflibnet.ac.in For a molecule like this compound, a retro-ene pathway could theoretically be initiated, particularly if a suitable hydrogen atom is available for a 1,5-hydrogen shift. wikipedia.org Such reactions are observed when thermodynamically stable molecules, like alkenes, are extruded. wikipedia.org The high activation energy required means these reactions are typically observed under thermolytic conditions. organic-chemistry.org For instance, the pyrolysis of certain esters and the cleavage of beta-hydroxy ketones are well-known examples of retro-ene reactions. psgcas.ac.in
Oxidation Reactions for Carboxylic Acid Formation
The conversion of the ethyl ester group in this compound to a carboxylic acid is a fundamental transformation, typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base.
Under basic conditions, such as refluxing with sodium hydroxide (B78521) in a methanol (B129727)/water mixture, the ester undergoes saponification. google.com The mechanism involves the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and furnish the free carboxylic acid. mnstate.edu This process is generally irreversible and effective for converting esters to their corresponding carboxylic acids. mnstate.edugoogle.com
| Reaction Type | Reagents | Typical Conditions | Mechanism |
|---|---|---|---|
| Basic Hydrolysis (Saponification) | NaOH, H₂O/MeOH | Reflux | Nucleophilic acyl substitution |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., HCl/H₂O) | Reflux | Nucleophilic acyl substitution |
Reduction Reactions of Ester Groups to Alcohols
The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (S)-(3-(hydroxymethyl)-3-methylpiperidin-1-yl)ethan-1-ol. This transformation is crucial for accessing a different class of derivatives. Powerful reducing agents are typically required for this conversion.
Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form the primary alcohol upon acidic workup. Due to the high reactivity of LiAlH₄, the reaction must be carried out under anhydrous conditions.
Nucleophilic Substitution Reactions (S(_N)2) at Nitrogen or Ester Groups
The piperidine ring and the ester group of this compound both contain sites susceptible to nucleophilic attack.
At the Nitrogen Atom: The secondary amine in the piperidine ring is a nucleophile and can undergo S(_N)2 reactions such as N-alkylation or N-acylation. For example, reductive amination using formaldehyde (B43269) and a reducing agent like hydrogen over a palladium catalyst can introduce a methyl group onto the nitrogen, forming Ethyl 1,3-dimethylpiperidine-3-carboxylate. google.com The synthesis of various N-alkyl piperidines is a key strategy in modifying the physicochemical properties of the molecule. acs.org
At the Ester Group: The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. This can lead to transesterification if reacted with an alcohol under acidic or basic conditions, or amidation if reacted with an amine, often at elevated temperatures. These reactions proceed via the typical nucleophilic acyl substitution mechanism.
| Reaction Site | Reaction Type | Typical Reagents | Product Type |
|---|---|---|---|
| Nitrogen | N-Alkylation (Reductive Amination) | CH₂O, H₂, Pd/C | N-Methylated Piperidine |
| Nitrogen | N-Acylation | Acyl chloride, base | N-Acylated Piperidine |
| Ester Carbonyl | Amidation | Amine (R-NH₂) | Amide |
| Ester Carbonyl | Transesterification | Alcohol (R-OH), acid/base catalyst | New Ester |
Cyclization Mechanisms in Piperidine Synthesis
The synthesis of the substituted piperidine ring itself, such as the core of this compound, relies on intramolecular cyclization reactions. These methods are critical for constructing the heterocyclic framework from acyclic precursors. researchgate.net
A variety of cyclization strategies have been developed. mdpi.com One common approach involves intramolecular Michael additions (aza-Michael reactions), where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl compound within the same molecule to form the six-membered ring. Another powerful method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester, a precursor to the piperidine ring after subsequent reaction steps. Radical-mediated cyclizations, often catalyzed by transition metals, provide another route to the piperidine core. mdpi.com Furthermore, carbonyl ene and Prins cyclizations of suitably functionalized aldehydes can be used to form substituted piperidines, with the stereochemical outcome often depending on whether the reaction is under kinetic or thermodynamic control. researchgate.netnih.gov The choice of catalyst, whether a Brønsted or Lewis acid, can also dictate the diastereoselectivity of the cyclization. nih.gov
Hydrolysis Kinetics under Varying Conditions
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ethyl ester is a reversible process. The reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.ukchemguide.co.uklibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfers and the elimination of an ethanol (B145695) molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. chemguide.co.uklibretexts.org Due to the reversible nature of the reaction, a large excess of water is used to drive the equilibrium towards the products. wikipedia.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, ester hydrolysis is an irreversible reaction that goes to completion. wikipedia.orgstudysmarter.co.uk This process, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. algoreducation.comyoutube.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide ion as the leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. youtube.comuv.es An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product. chemguide.co.uk The reaction is generally considered a second-order reaction, with the rate dependent on the concentrations of both the ester and the base. epa.govuv.es
Neutral Hydrolysis: Hydrolysis in pure water without a catalyst is possible but is typically extremely slow at room temperature. chemguide.co.uk The reaction rate can be increased with higher temperatures. The mechanism involves a direct nucleophilic attack by a water molecule on the carbonyl carbon. However, because water is a weaker nucleophile than the hydroxide ion and the carbonyl group is not activated by protonation as it is in acid-catalyzed hydrolysis, the reaction rate is significantly lower than in catalyzed reactions.
The following table summarizes the expected kinetic behavior for the hydrolysis of this compound under different conditions.
| Condition | Catalyst/Reagent | Mechanism Type | Key Features | Relative Rate |
|---|---|---|---|---|
| Acidic | H₃O⁺ (e.g., dilute HCl, H₂SO₄) | Acid-Catalyzed Nucleophilic Acyl Substitution | Reversible; requires excess water to favor products. wikipedia.orgchemguide.co.uk | Moderate to Fast |
| Basic | OH⁻ (e.g., NaOH, KOH) | Base-Catalyzed Nucleophilic Acyl Substitution (Saponification) | Irreversible; consumes base stoichiometrically; forms carboxylate salt. wikipedia.orgalgoreducation.com | Fast |
| Neutral | H₂O | Nucleophilic Acyl Substitution | Very slow at room temperature; rate increases with temperature. chemguide.co.uk | Very Slow |
General Reactivity of Piperidine Systems in Organic Synthesis
The piperidine ring is a versatile scaffold in organic synthesis, valued for its conformational properties and the reactivity of its secondary amine. fiveable.mesolubilityofthings.com This nitrogen atom can function as a base, a nucleophile, or as a directing group in various chemical transformations.
The nitrogen atom in a piperidine system is nucleophilic and can participate in Michael (or aza-Michael) additions. ntu.edu.sgwikipedia.org In this reaction, the piperidine nitrogen attacks the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. wikipedia.org This conjugate addition reaction is a reliable method for forming carbon-nitrogen bonds. The reaction is typically catalyzed by a base, which can be the piperidine itself, to generate the nucleophilic amine. The resulting product is a β-amino carbonyl compound. The reduced steric hindrance around the nitrogen's lone pair in piperidine, compared to more hindered acyclic amines, enhances its nucleophilic character. ambeed.com
Piperidine and its derivatives are frequently used as the amine component in the Mannich reaction. researchgate.netnih.gov This is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine (like piperidine). nih.gov The reaction first involves the formation of an Eschenmoser-like salt or an iminium ion from the reaction between piperidine and the aldehyde. This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound to form the final product, known as a Mannich base. researchgate.netnih.gov This reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. researchgate.net
Piperidine is widely employed as a reagent in peptide synthesis for the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of amino acids. nih.govwikipedia.org The Fmoc group is stable under acidic conditions but is readily cleaved by a mild base like piperidine. youtube.com The mechanism proceeds via a β-elimination pathway. nih.gov The piperidine abstracts the acidic proton on the fluorenyl ring system, initiating the elimination of dibenzofulvene and carbon dioxide, thereby liberating the free amine of the amino acid. nih.govscielo.org.mx The piperidine also acts as a scavenger, trapping the released dibenzofulvene to prevent side reactions. scielo.org.mx Typically, a solution of 20% piperidine in a solvent like dimethylformamide (DMF) is used for this deprotection step in solid-phase peptide synthesis. peptide.com
Piperidine systems are commonly synthesized via the hydrogenation of their aromatic precursor, pyridine (B92270). nih.gov This reduction can be achieved through various methods, including catalytic hydrogenation. This process typically requires high pressures of hydrogen gas and metal catalysts such as platinum, palladium, rhodium, or nickel. nih.govacs.org For instance, platinum(IV) oxide (PtO₂) is a common catalyst used for this transformation. The mechanism involves the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds of the aromatic ring until the fully saturated piperidine is formed. rsc.org More recently, methods using transfer hydrogenation, for example with formic acid as the hydrogen source and a rhodium catalyst, have been developed to access piperidines from pyridinium (B92312) salts under milder conditions. acs.orgdicp.ac.cn
Role As a Chiral Synthetic Building Block and Intermediate in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Molecules
As a chiral building block, (S)-Ethyl 3-methylpiperidine-3-carboxylate provides a stereochemically defined starting point for multi-step syntheses. The piperidine (B6355638) ring is a prevalent motif in numerous natural products and bioactive molecules. The presence of a quaternary center at the C3 position introduces a significant degree of three-dimensionality, a desirable trait in modern drug discovery. The ethyl ester group serves as a versatile chemical handle, allowing for a variety of subsequent transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby enabling its incorporation into larger, more complex target molecules.
Intermediate in Pharmaceutical Synthesis Programs
The piperidine scaffold is a cornerstone in medicinal chemistry, and chiral derivatives like this compound are key intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients. ontosight.ai
Development of Enzyme Inhibitors (e.g., GABA Transporter Inhibitors, sEH Inhibitors)
The compound has found direct application in the synthesis of modulators for the γ-aminobutyric acid (GABA) system. Specifically, it has been utilized in the preparation of GABA-A receptor positive allosteric modulators (PAMs). wikipedia.org GABA-A receptor PAMs are compounds that bind to an allosteric site on the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA. nih.gov This potentiation of GABAergic neurotransmission leads to inhibitory effects on the central nervous system, a mechanism leveraged by drugs used to treat anxiety, sleep disorders, and epilepsy. nih.govmdpi.com
While the piperidine nucleus is a common structural element in inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for inflammatory and cardiovascular diseases, the specific use of this compound in this context is not prominently documented. nih.govacgpubs.org Research into piperidine-based sEH inhibitors has shown that substitution patterns on the ring are critical for activity; for instance, placing a methyl group at the 4-position of a piperidine-4-carboxylate scaffold was found to significantly reduce inhibitory potency. nih.gov
Scaffold for Analogue Development (e.g., Morphine Analogues, Decahydroisoquinolines)
The piperidine ring is a fundamental structural component of morphine and its analogues, where it is crucial for analgesic activity. tandfonline.comjournalagent.com The development of novel morphine analogues often involves the synthesis and modification of piperidine-containing scaffolds to create new analgesics with improved properties. google.com Similarly, the decahydroisoquinoline (B1345475) ring system, which can be considered a fused piperidine derivative, is a key structure in many biologically active compounds and is often constructed from piperidine-based precursors. google.com
However, the direct application of this compound as a starting material for the synthesis of morphine analogues or decahydroisoquinolines has not been extensively reported. Synthetic routes toward these complex targets often employ different, specifically functionalized piperidine precursors, such as ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate. google.com
Fragments for Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. This approach uses small, low-molecular-weight molecules ("fragments") for screening against biological targets. Fragment collections, however, are often dominated by flat, two-dimensional molecules. nih.govrsc.org
There is a growing emphasis on incorporating three-dimensional (3D) fragments to better explore the complex, non-flat binding sites of proteins. nih.govrsc.org this compound is an ideal scaffold for generating such 3D fragments. The introduction of a methyl group at the C3 position creates a stereodefined, sp3-hybridized quaternary carbon, which forces the piperidine ring into a distinct chair conformation and projects substituents into defined vectors in 3D space. This increased fraction of sp3-hybridized carbons (Fsp3) is a key metric in moving away from "flatland" chemistry. nih.gov The systematic synthesis of various regio- and diastereoisomers of methyl-substituted piperidines has been undertaken to expand the 3D chemical space available for FBDD programs. nih.govrsc.orgrsc.org
| Property | Description | Relevance to this compound |
|---|---|---|
| Molecular Weight (MW) | Typically < 300 Da for fragments. | The core scaffold is well within the fragment-like chemical space. |
| ClogP | A measure of lipophilicity, typically < 3 for fragments. | The piperidine ring provides a balance of polarity and lipophilicity. |
| Fsp3 (Fraction of sp3 carbons) | Ratio of sp3 hybridized carbons to total carbons; higher values indicate greater 3D character. | The methyl substitution at the C3 position increases the Fsp3 value, enhancing three-dimensionality. nih.gov |
| Hydrogen Bond Donors/Acceptors | Typically ≤ 3 for each in fragments. | The piperidine nitrogen and ester carbonyl provide sites for hydrogen bonding interactions. |
Reactant in Target-Oriented Synthesis (e.g., hNK-1 Receptor Antagonists)
The human neurokinin-1 (hNK-1) receptor is a target for drugs aimed at treating depression, anxiety, and emesis. The synthesis of potent hNK-1 receptor antagonists has been an area of intensive research. While various piperidine derivatives have been successfully incorporated into the structures of hNK-1 antagonists, such as certain 3-phenylpiperidine-4-carboxamides, the specific role of this compound as a reactant in this area is not widely documented in the scientific literature. nih.gov
Application in Agrochemical Compound Development
Piperidine and its derivatives are utilized in the development of agrochemicals, including pesticides and herbicides. The non-methylated analogue, (S)-Ethyl piperidine-3-carboxylate, is noted as an intermediate in this field. However, specific applications of this compound in the development of agrochemical compounds are not extensively detailed in published research.
Role in Fragrance and Flavoring Agent Synthesis
While piperidine and its simpler derivatives are known to be utilized in the flavor and fragrance industry, contributing to a range of scents and artificial flavors like vanilla, specific applications for this compound in this sector are not widely documented in publicly available research. hashnode.dev The parent compound, piperidine, is noted for its characteristic animalic odor and is used as a fragrance agent. thegoodscentscompany.com However, the complex substitution pattern of this compound, particularly the chiral quaternary center, suggests its primary value lies in more structurally precise applications, such as pharmaceutical synthesis, rather than as a commodity fragrance or flavoring agent.
Versatility in Organic Synthesis for Diverse Molecular Architectures
The synthetic utility of this compound is anchored in its dual functionality and its defined stereochemistry. As a chiral building block, it provides a pre-defined stereocenter that can be incorporated into larger, more complex molecular frameworks, a crucial advantage in the synthesis of bioactive molecules where specific stereoisomers are required for efficacy. chemimpex.commyskinrecipes.com
The molecule's versatility stems from the two distinct reactive sites: the secondary amine within the piperidine ring and the ethyl ester group at the C3 position. These functional groups serve as handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures. myskinrecipes.com
Key Synthetic Transformations:
N-Functionalization: The secondary amine is readily available for standard transformations such as N-alkylation, N-acylation, and reductive amination. These reactions allow for the introduction of a wide array of substituents, fundamentally altering the molecule's steric and electronic properties and extending its structure.
Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into various amides through reaction with amines. Each of these new functional groups can then serve as a point for further synthetic elaboration.
This strategic potential is highlighted by its application in the preparation of GABA (gamma-aminobutyric acid) receptor positive allosteric modulators. chemimart.de These modulators are a class of compounds that bind to the GABA receptor to enhance its activity, representing a key target for therapeutics aimed at neurological disorders. The use of this compound in this context demonstrates its role as a key intermediate in the synthesis of complex, biologically active molecules. chemimart.denih.gov The rigid piperidine scaffold, combined with the specific stereochemistry, is crucial for achieving the precise three-dimensional structure required for interaction with biological targets. myskinrecipes.com
The table below summarizes the key functional groups of this compound and the potential synthetic pathways they enable for creating diverse molecular structures.
| Functional Group | Type of Reaction | Resulting Functionality | Potential Application in Molecular Architecture |
| Secondary Amine (N-H) | N-Alkylation | Tertiary Amine | Introduction of alkyl chains, aryl groups, or other functionalized fragments. |
| N-Acylation | Amide | Formation of stable amide bonds, linking to other molecular scaffolds. | |
| Reductive Amination | Tertiary Amine | Coupling with aldehydes or ketones to form more complex N-substituted piperidines. | |
| Ethyl Ester (-COOEt) | Hydrolysis | Carboxylic Acid | Enables amide bond formation (peptide coupling), further esterification, or serves as a directing group. |
| Reduction | Primary Alcohol | Provides a site for oxidation, ether formation, or conversion to leaving groups for substitution reactions. | |
| Amidation | Amide | Direct formation of amide derivatives with various amines, creating diverse libraries of compounds. |
This versatility makes this compound a powerful tool for medicinal chemists and synthetic organic chemists in the development of novel molecular entities. chemimpex.commdpi.com
Mechanistic Research on Biological Target Interactions
Investigation of Ligand-Receptor Binding Mechanisms
The binding mechanisms of compounds derived from the (S)-piperidine-3-carboxylate framework have been a subject of detailed investigation, revealing interactions with several key biological targets.
The principal area of research for this chemical scaffold involves the GABAergic neurotransmitter system. The structure is closely related to (S)-Nipecotic acid, a known inhibitor of GABA uptake. nih.gov Derivatives are synthesized to act as inhibitors for GABA transporters (GATs), which are crucial for regulating the concentration of GABA in the synaptic cleft. sigmaaldrich.com By inhibiting these transporters, these compounds can effectively increase GABA levels, thereby enhancing inhibitory neurotransmission.
The (S)-piperidine-3-carboxylic acid structure is a foundational component for a series of potent GABA uptake inhibitors. nih.gov A notable example is (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid, known as (S)-SNAP-5114, which is recognized as a potent inhibitor of the murine GABA transporter type 4 (mGAT4). nih.govresearchgate.net
Researchers have synthesized and evaluated various analogs of (S)-SNAP-5114 to improve potency and chemical stability. nih.gov For instance, derivatives with a 2-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl moiety (DDPM-859) or a 4,4,4-tris(4-methoxyphenyl)but-2-en-1-yl moiety (DDPM-1457) demonstrated comparable or slightly higher inhibitory potency at mGAT4 than the parent compound (S)-SNAP-5114. nih.gov Specifically, DDPM-859 also showed a more favorable selectivity for mGAT4 over the mGAT3 subtype. nih.gov
The inhibitory activities of these compounds are quantified by their pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher pIC50 values indicate greater potency.
| Compound | Target | pIC50 Value | Reference |
|---|---|---|---|
| (S)-SNAP-5114 | mGAT4 | 5.71 | nih.gov |
| DDPM-859 | mGAT4 | 5.78 | nih.gov |
| DDPM-1457 | mGAT4 | 5.87 | nih.gov |
While the piperidine (B6355638) scaffold is central to modulating the GABAergic system via transporter inhibition, there is limited specific research in the reviewed scientific literature detailing (S)-Ethyl 3-methylpiperidine-3-carboxylate as a direct positive allosteric modulator (PAM) of GABA receptors. GABA-A receptor PAMs, such as benzodiazepines and barbiturates, typically bind to a site on the receptor distinct from the GABA binding site to enhance the effect of GABA. wikipedia.orgnih.gov
The piperidine-3-carboxylate moiety has been utilized as a chemical building block in the synthesis of inhibitors for other enzymes. For example, ethyl piperidine-3-carboxylate has been used as a reactant to form intermediates in the development of novel inhibitors for soluble epoxide hydrolase (sEH), an enzyme targeted for its role in inflammation. nih.gov However, direct inhibitory activity of this compound itself against sEH is not a primary focus of the available research.
Current scientific literature does not indicate significant research into the direct interaction or modulation of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) by this compound. Research on small molecule inhibitors of RORγt, a target for autoimmune diseases, has focused on different chemical scaffolds, such as N-(indazol-3-yl)piperidine-4-carboxylic acids. nih.gov
Stereospecificity of Biological Interactions
The stereochemistry of the piperidine-3-carboxylate core is critical for its biological activity, particularly in its interaction with GABA transporters. The research consistently focuses on the (S)-enantiomer for achieving high-potency inhibition of GAT subtypes, especially mGAT4. nih.govresearchgate.net The synthesis of potent inhibitors like (S)-SNAP-5114 and its analogs specifically utilizes the (S)-configuration, underscoring its importance for proper orientation and binding within the transporter's active site. nih.gov This stereospecificity dictates not only the potency of the inhibitor but can also influence its selectivity among different GAT subtypes. nih.gov
Structure-Activity Relationship (SAR) Studies (Theoretical)
Theoretical Structure-Activity Relationship (SAR) studies for this compound focus on understanding how its structural components, particularly the piperidine ring and its substituents, influence its interaction with biological targets. While direct experimental SAR data for this specific molecule is not extensively available in the public domain, theoretical approaches and findings from analogous piperidine-containing compounds provide significant insights.
Influence of Piperidine Ring Conformations on Binding Affinity
The conformation of the piperidine ring is a critical determinant of a molecule's binding affinity to its biological target. The piperidine ring typically adopts a chair conformation to minimize steric strain. For this compound, the substituents at the 3-position—the methyl group and the ethyl carboxylate group—can exist in either an axial or equatorial orientation. The relative stability of these conformers and their interaction with a receptor's binding pocket are key to understanding the molecule's activity.
Theoretical studies on substituted piperidines suggest that the energetic preference for an axial or equatorial substituent can be influenced by the electronic environment of the nitrogen atom. acs.org For instance, in N-acylpiperidines, a pseudoallylic strain can favor an axial orientation for a substituent at the 2-position. acs.org While the subject compound is an N-unsubstituted piperidine (in its free base form), the principle that subtle electronic and steric factors dictate conformational preference remains.
Studies on bridged piperidine analogues, which lock the ring into specific conformations, have demonstrated the importance of ring geometry for receptor binding. For example, the binding affinity of certain P2Y14R antagonists was maintained even when the piperidine ring was constrained to a boat-like conformation, suggesting that some receptors have a degree of tolerance for different ring conformations. nih.gov This highlights that while the chair conformation is predominant, deviations to accommodate the topology of a binding site are possible and can be crucial for affinity.
The following table summarizes the key theoretical considerations regarding the influence of the piperidine ring conformation on binding affinity:
| Feature | Influence on Binding Affinity | Theoretical Basis |
| Chair Conformation | Generally the most stable conformation, presenting substituents in defined axial or equatorial positions. | Minimization of torsional and steric strain. rsc.org |
| Substituent Orientation (Axial vs. Equatorial) | The orientation of the methyl and ethyl carboxylate groups affects the molecule's shape and how it fits into a binding pocket. The receptor may favor one orientation over the other. | Steric hindrance (1,3-diaxial interactions) and electronic effects can influence the energetic preference. acs.org |
| Conformational Flexibility | The ability of the piperidine ring to adopt alternative conformations (e.g., twist-boat) may be necessary for optimal interaction with some receptor sites. | The energy difference between conformers and the specific topology of the binding site. nih.gov |
Theoretical Studies of Binding Affinities
Theoretical studies employing computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and rationalizing the binding affinities of ligands like this compound to their biological targets. These methods provide insights into the binding mode, the key intermolecular interactions, and the energetic factors governing complex formation.
Molecular docking studies can predict the preferred orientation of this compound within a receptor's active site. For piperidine-containing ligands, the protonated nitrogen atom is often a key interaction point, forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor. nih.gov The ethyl carboxylate group can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.
For instance, in studies of piperidine derivatives binding to sigma-1 (σ1) receptors, the basic nitrogen atom was found to be crucial for affinity. nih.govnih.gov The orientation of other substituents then determines the extent of hydrophobic and other interactions. Molecular dynamics simulations of such complexes have revealed that the stability of these interactions over time is critical for high affinity. nih.gov
The binding affinity (often expressed as Gibbs free energy of binding, ΔG_bind) can be estimated using scoring functions in docking programs or more rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) in conjunction with MD simulations. A study on sulfonamide inhibitors binding to human thrombin demonstrated that the equatorial placement of a carboxylate group on the piperidine ring could lead to electrostatic destabilization with a nearby acidic residue, highlighting the sensitivity of binding affinity to stereochemistry. rutgers.edu
The following table outlines the types of interactions that theoretically contribute to the binding affinity of this compound, based on computational studies of analogous compounds:
| Interaction Type | Potential Interacting Group on Compound | Potential Receptor Residue | Significance for Binding Affinity |
| Ionic Interaction (Salt Bridge) | Protonated Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Often a primary anchoring interaction, contributing significantly to affinity. nih.gov |
| Hydrogen Bonding | Carboxylate Oxygen (acceptor), Piperidine N-H (donor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Backbone Amides | Directional interactions that enhance specificity and affinity. drugdesign.org |
| Hydrophobic Interactions | Methyl Group, Ethyl Group, Piperidine Ring Methylene (B1212753) Groups | Leucine, Isoleucine, Valine, Phenylalanine | Contribute to binding by displacing water molecules from the binding site (hydrophobic effect). nih.gov |
| Van der Waals Forces | All atoms | All atoms in close proximity | Non-specific attractive forces that contribute to the overall stability of the complex. rutgers.edu |
Future Research Directions and Emerging Paradigms
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of chiral piperidine (B6355638) derivatives, including (S)-Ethyl 3-methylpiperidine-3-carboxylate, is increasingly benefiting from the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by utilizing milder reaction conditions, renewable resources, and catalysts that offer high efficiency and selectivity. researchgate.net
One of the most promising green chemistry strategies is biocatalysis. nih.gov Enzymes, operating under benign conditions, provide high levels of enantio- and regio-selectivity in the synthesis of chiral piperidines. researchgate.netnih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have also emerged as a powerful tool for the asymmetric dearomatization of activated pyridines to produce stereochemically precise piperidines. nih.gov These biocatalytic and chemo-enzymatic routes often lead to higher yields and enantiomeric excess while minimizing waste generation. researchgate.net
The development of one-pot cascade reactions is another significant advancement. researchgate.net These processes, which combine multiple reaction steps in a single vessel, reduce the need for intermediate purification steps, thereby saving time, resources, and reducing solvent usage. researchgate.net For example, a one-pot cascade involving a transaminase and a monoamine oxidase has been successfully employed for the synthesis of chiral 2,5-disubstituted pyrrolidines, showcasing a methodology that can be adapted for piperidine synthesis. researchgate.net
The use of environmentally friendly solvents and catalysts is also a key focus. Research into aqueous media for biocatalytic transamination and subsequent cyclization to form optically active piperazinones and 1,4-diazepanones highlights a move away from traditional organic solvents. researchgate.net
| Green Chemistry Approach | Key Advantages | Example Application |
| Biocatalysis | High enantio- and regio-selectivity, mild reaction conditions. researchgate.netnih.gov | Asymmetric dearomatization of activated pyridines. nih.gov |
| Chemo-enzymatic Synthesis | Combines the advantages of chemical and biological catalysis for precise stereochemistry. nih.gov | Stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov |
| One-Pot Cascade Reactions | Increased efficiency, reduced waste and solvent use. researchgate.net | Synthesis of chiral 2,5-disubstituted pyrrolidines. researchgate.net |
| Aqueous Media | Environmentally benign solvent. researchgate.net | Biocatalytic transamination for synthesis of optically active piperazinones. researchgate.net |
Advanced Methodologies for Stereochemical Purity and Control
Achieving high stereochemical purity is paramount in the synthesis of chiral molecules like this compound, as different enantiomers can exhibit vastly different biological activities. Several advanced methodologies are being explored to ensure precise control over stereochemistry.
Catalytic kinetic resolution has emerged as a powerful technique for separating enantiomers of disubstituted piperidines. nih.gov This method utilizes a chiral catalyst to selectively react with one enantiomer, allowing for the isolation of the other in high enantiomeric excess. nih.gov For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system, providing access to enantioenriched functionalizable piperidine fragments. whiterose.ac.uk
Enantioselective synthesis, which directly produces the desired stereoisomer, is another critical area of research. Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.orgorganic-chemistry.org Similarly, enantioselective, radical-mediated δ C-H cyanation using a chiral copper catalyst has been developed for the asymmetric synthesis of piperidines from acyclic amines. nih.gov
The stereochemical outcome of reactions can also be controlled through the use of chiral auxiliaries. For example, the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams allows for the stereoselective introduction of substituents at the β-position of the piperidine ring, leading to enantiopure 3,3-disubstituted piperidine derivatives. acs.org
| Methodology | Description | Key Feature |
| Catalytic Kinetic Resolution | Separation of enantiomers by selective reaction of one enantiomer with a chiral catalyst. nih.gov | Provides access to enantioenriched piperidines from a racemic mixture. whiterose.ac.uk |
| Enantioselective Synthesis | Direct synthesis of a specific stereoisomer using a chiral catalyst or reagent. nih.govacs.orgorganic-chemistry.orgnih.gov | High enantiomeric excess in the final product. nih.govacs.orgorganic-chemistry.org |
| Chiral Auxiliaries | A chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.org | Allows for the stereoselective formation of new stereocenters. acs.org |
Expansion of Applications as a Synthetic Building Block
This compound and related chiral piperidine structures are valuable building blocks in the synthesis of a wide range of biologically active molecules and pharmaceuticals. ontosight.aisigmaaldrich.com The piperidine moiety is a common scaffold in many approved drugs. nih.gov
This compound serves as a key intermediate in the preparation of various enzyme inhibitors. sigmaaldrich.com Specifically, it has been utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, Janus kinase 2 (JAK2) inhibitors, and human tryptase inhibitors. sigmaaldrich.com It is also a precursor for the synthesis of serotonin (B10506) and noradrenaline reuptake inhibitors, which are used in the treatment of depression and other neurological disorders. sigmaaldrich.com Furthermore, it has found application in the preparation of GABA receptor positive allosteric modulators. chemimart.de
The versatility of the piperidine ring allows for further functionalization, making it a valuable scaffold in drug discovery. mdpi.com The ability to introduce substituents at various positions on the ring with precise stereochemical control is crucial for developing new therapeutic agents with improved efficacy and selectivity. nih.gov The development of novel synthetic methods, such as the catalytic asymmetric synthesis of polysubstituted piperidines, further expands the potential applications of these building blocks. nih.gov
| Application Area | Example |
| Enzyme Inhibition | DPP-4 inhibitors, JAK2 inhibitors, Human tryptase inhibitors. sigmaaldrich.com |
| Neurotransmitter Reuptake Inhibition | Serotonin and noradrenaline reuptake inhibitors. sigmaaldrich.com |
| Receptor Modulation | GABA receptor positive allosteric modulators. chemimart.de |
| Antithrombotic Agents | Anti-thrombotic nicecotamides. sigmaaldrich.com |
Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding
The synergy between advanced computational and experimental methodologies is providing unprecedented insights into the reaction mechanisms governing the synthesis and reactivity of piperidine derivatives. This deeper understanding is crucial for optimizing existing synthetic routes and designing new, more efficient ones.
Computational modeling, particularly Density Functional Theory (DFT) calculations, is being used to elucidate reaction pathways, predict stereochemical outcomes, and understand the role of catalysts. acs.orgacs.org For example, DFT studies have been employed to investigate the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines and piperidines, providing a theoretical basis for the experimental observations. acs.org Similarly, computational analysis of transition states has been used to explain the selectivity observed in the α-functionalization of saturated N-alkyl piperidines. acs.org
These computational insights are often validated and complemented by detailed experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates. nih.gov The Curtin-Hammett principle, for instance, has been invoked to explain selectivity in various stereo- and regioselective reactions involving piperidines, with computational studies helping to quantify the energy differences between transition states. wikipedia.org
| Methodology | Application |
| Density Functional Theory (DFT) | Elucidation of reaction pathways, prediction of stereochemical outcomes, understanding catalyst roles. acs.orgacs.org |
| Kinetic Analysis | Experimental validation of proposed reaction mechanisms. nih.gov |
| Intermediate Characterization | Provides direct evidence for proposed reaction pathways. acs.org |
| Curtin-Hammett Principle Analysis | Explains product ratios in reactions with rapidly interconverting intermediates. wikipedia.org |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (S)-Ethyl 3-methylpiperidine-3-carboxylate, and how do they influence experimental design?
- Answer : Critical properties include a boiling point of 238.6°C (at 760 mmHg), density of 1.003 g/cm³, and vapor pressure of 0.042 mmHg at 25°C . These parameters guide solvent selection (e.g., high-boiling solvents for reflux), storage conditions (cool, dry environments to minimize degradation), and safety protocols (use of fume hoods due to low vapor pressure). Stability data suggest avoiding prolonged storage to prevent decomposition .
Q. What synthetic routes are reported for this compound?
- Answer : A documented route involves bromination of methyl 3-methylpiperidine-3-carboxylate followed by hydrogen bromide elimination and hydrolysis to yield the target compound . Alternatively, enzymatic approaches using Δ1-piperidine-2-carboxylate reductase (e.g., DpkAPsyrin) with NADPH cofactors can achieve enantioselective synthesis . Reaction optimization (e.g., pH, temperature) is critical for yield and stereochemical control.
Q. What safety protocols are recommended for handling this compound?
- Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to mitigate inhalation risks. Storage should adhere to flammability guidelines (Fpt: 43°C) and avoid incompatible materials (e.g., strong oxidizers). Degradation products may pose increased hazards, necessitating regular SDS updates and disposal via certified waste management .
Advanced Research Questions
Q. How can enantiomeric purity be methodologically validated for this compound?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) are effective. For example, in related piperidine derivatives, enantiomers (S-4 vs. rac-4) were distinguished via ¹H NMR splitting patterns in the presence of chiral auxiliaries . X-ray crystallography (via SHELXL ) can also confirm absolute configuration.
Q. How can contradictions in reported synthetic yields or characterization data be resolved?
- Answer : Discrepancies often arise from reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication under controlled environments (e.g., inert atmosphere, standardized reagents) and advanced characterization (e.g., 2D NMR, high-resolution mass spectrometry) are essential. For instance, NMR assignments in were validated against literature data to resolve structural ambiguities.
Q. What computational methods predict the stereochemical outcomes of reactions involving this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Parameters like Gibbs free energy (ΔΔG‡) correlate with experimental ee values. Molecular docking studies (e.g., AutoDock Vina) can also assess enzyme-substrate interactions in biocatalytic routes .
Q. How can reaction conditions be optimized to enhance enantioselectivity in synthesis?
- Answer : Key variables include:
- Catalyst : Immobilized enzymes (e.g., DpkAPsyrin ) improve reusability and stability.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance substrate solubility.
- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing racemization.
- Additives : Cofactor regeneration systems (e.g., glucose/GDH ) sustain NADPH levels for prolonged activity.
Q. What challenges arise in crystallizing this compound, and how can modern techniques address them?
- Answer : Low melting point (≈90°C) and hygroscopicity complicate crystal growth. Strategies include:
- Solvent Screening : High-throughput vapor diffusion trials (e.g., Hampton Research kits).
- Cryocooling : Flash-freezing in liquid N₂ to stabilize fragile crystals.
- Data Refinement : SHELXL resolves twinning or disorder via iterative least-squares minimization. Example: Ethyl 2-benzylsulfanyl derivatives were successfully analyzed using SHELXTL pipelines .
Methodological Tables
Table 1 : Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 157.21 g/mol |
| Boiling Point | 238.6°C (760 mmHg) |
| Density | 1.003 g/cm³ |
| Vapor Pressure | 0.042 mmHg (25°C) |
Table 2 : Comparison of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Challenges |
|---|---|---|---|
| Bromination/Hydrolysis | 45–60 | N/A | Byproduct formation |
| Enzymatic Reduction | 70–85 | >90 | Cofactor cost and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
